molecular formula C19H16O2 B096202 (4-Hydroxyphenyl)diphenylmethanol CAS No. 15658-11-4

(4-Hydroxyphenyl)diphenylmethanol

Cat. No.: B096202
CAS No.: 15658-11-4
M. Wt: 276.3 g/mol
InChI Key: QEIRHBKKYVWAOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Hydroxyphenyl)diphenylmethanol, a diarylmethanol derivative, serves as a versatile building block in organic and medicinal chemistry research. It functions as a fundamental precursor in the efficient one-step electrochemical synthesis of diarylacetic acids via reductive C(sp3)–O bond cleavage and subsequent fixation of carbon dioxide . This compound is also a model substrate in environmental chemistry for probing advanced oxidation processes (AOPs); studies on its reaction with hydroxyl radicals provide critical kinetic and mechanistic insights for the degradation of organic pollutants . Furthermore, substituted benzhydrols are extensively used to investigate reaction mechanisms, such as acid-catalyzed methanolysis, where they help elucidate the electronic effects on carbocation stability and SN1 reaction pathways . Its role extends to the synthesis of specialty polymers, resins, and high-performance materials for coatings and adhesives, as well as acting as a structural component in the development of active pharmaceutical ingredients (APIs) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[hydroxy(diphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O2/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIRHBKKYVWAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294656
Record name (4-Hydroxyphenyl)diphenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15658-11-4
Record name 15658-11-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97589
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Hydroxyphenyl)diphenylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Hydroxyphenyl)diphenylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(4-Hydroxyphenyl)diphenylmethanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties and Structure of (4-Hydroxyphenyl)diphenylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. The information is curated for professionals in research and development, with a focus on clarity and detailed experimental context.

Chemical and Physical Properties

This compound, also known as 4-Hydroxytrityl Alcohol, is a solid, multi-ring alcohol.[1] Its properties make it a subject of interest in various chemical syntheses. The compound's physical state at 20°C is solid.[2] It is characterized by its appearance as a light orange to yellow to green powder or crystal.[1][3][4] For stability, it is recommended to be stored under refrigerated conditions (0-10°C or 2-8°C) in a dry, sealed container, often under an inert gas, as it can be sensitive to air and heat.[2][3][4]

Table 1: Quantitative Chemical and Physical Data

PropertyValueSource(s)
IUPAC Name This compoundPubChem
Synonyms 4-Hydroxytrityl Alcohol, p-Hydroxytriphenylcarbinol[1][4]
CAS Number 15658-11-4[1][2][3][4]
Molecular Formula C19H16O2[2][3][4]
Molecular Weight 276.33 g/mol (also reported as 276.335 and 276.34)[2][3][4]
Melting Point 160.0 to 164.0 °C[1][3]
Boiling Point (Predicted) 473.4 ± 40.0 °C[3]
Density (Predicted) 1.208 ± 0.06 g/cm³[3]
Solubility Soluble in Methanol[3]
pKa (Predicted) 10.0 ± 0.10[3][4]
Appearance Light orange to Yellow to Green powder to crystal[1][3][4]
Storage Temperature 0-10°C (Refrigerated)[2][4]

Chemical Structure

The structure of this compound features a central carbon atom bonded to two phenyl groups, one 4-hydroxyphenyl group, and a hydroxyl group.

Table 2: Structural Identifiers

IdentifierStringSource(s)
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)O)O[4]
InChI InChI=1S/C19H16O2/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20-21H[4]
InChIKey QEIRHBKKYVWAOM-UHFFFAOYSA-N[4]

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not detailed in the provided search results, a plausible synthetic route can be inferred from the preparation of the related compound, diphenylmethanol. The synthesis of diphenylmethanol can be achieved via a Grignard reaction or by the reduction of benzophenone.[5][6]

Proposed Synthesis: Grignard Reaction

A potential synthesis for this compound could involve the Grignard reaction between phenylmagnesium bromide and 4-hydroxybenzophenone.

Methodology:

  • Grignard Reagent Preparation: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • Reaction: A solution of 4-hydroxybenzophenone in anhydrous diethyl ether is added dropwise to the Grignard reagent at a controlled temperature.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Characterization

The characterization of the synthesized this compound would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[7]

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons.

  • IR Spectroscopy: To identify the characteristic functional groups, particularly the hydroxyl (-OH) stretching vibrations.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound via a Grignard reaction.

Synthesis_Workflow Proposed Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product & Characterization Phenylmagnesium Bromide Phenylmagnesium Bromide Grignard Reaction Grignard Reaction Phenylmagnesium Bromide->Grignard Reaction 4-Hydroxybenzophenone 4-Hydroxybenzophenone 4-Hydroxybenzophenone->Grignard Reaction Aqueous Workup Aqueous Workup Grignard Reaction->Aqueous Workup Purification Purification Aqueous Workup->Purification Product This compound Purification->Product Characterization Characterization Product->Characterization

Caption: Proposed synthetic workflow for this compound.

References

Physicochemical characteristics of 4-Hydroxytrityl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 4-Hydroxytrityl Alcohol (CAS No: 15658-11-4), also known as (4-hydroxyphenyl)diphenylmethanol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating available data on its properties, synthesis, and spectral characterization.

Core Physicochemical Properties

4-Hydroxytrityl Alcohol is a substituted triphenylmethanol, a class of compounds with significant applications in organic synthesis and medicinal chemistry. Its physicochemical properties are crucial for understanding its reactivity, solubility, and potential applications in drug design and development.

PropertyValueSource
Molecular Formula C₁₉H₁₆O₂[1]
Molecular Weight 276.33 g/mol [1]
Appearance Light orange to yellow to green powder to crystal[1]
Melting Point 160.0 - 164.0 °C
Boiling Point (Predicted) 473.4 ± 40.0 °C[2]
Density (Predicted) 1.208 ± 0.06 g/cm³[2]
pKa (Predicted) 10.0 ± 0.10[3]
Solubility Soluble in Methanol[2][3]

Synthesis

A plausible synthetic route would involve the reaction of a Grignard reagent derived from a protected 4-halophenol with benzophenone, followed by deprotection. Alternatively, the reaction of phenylmagnesium bromide with a 4-hydroxybenzophenone derivative could be employed.

A general workflow for a Grignard synthesis is presented below.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection A 4-Bromophenol C Protected 4-Bromophenol A->C Protection B Protecting Group (e.g., TBDMSCl) B->C E Grignard Reagent C->E Reaction with Mg D Magnesium (Mg) D->E G Protected 4-Hydroxytrityl Alcohol E->G Nucleophilic Attack F Benzophenone F->G I 4-Hydroxytrityl Alcohol G->I Removal of Protecting Group H Deprotecting Agent (e.g., TBAF) H->I

A general workflow for the synthesis of 4-Hydroxytrityl Alcohol via a Grignard reaction.

Spectroscopic Data

Detailed experimental spectra for 4-Hydroxytrityl Alcohol are not widely published. However, based on the known spectral properties of its constituent functional groups (phenyl rings, a tertiary alcohol, and a phenol), the expected spectral characteristics can be predicted.

1H NMR Spectroscopy

The proton NMR spectrum of 4-Hydroxytrityl Alcohol is expected to show distinct signals for the aromatic protons and the hydroxyl protons.

  • Aromatic Protons (Ar-H): A complex multiplet pattern is anticipated in the range of δ 6.7-7.5 ppm. The protons on the phenyl ring bearing the hydroxyl group will be distinct from the protons on the other two phenyl rings. The protons ortho and meta to the hydroxyl group will likely appear as doublets due to splitting by their neighbors.

  • Hydroxyl Protons (-OH): Two distinct singlets are expected, one for the phenolic hydroxyl group and one for the tertiary alcohol hydroxyl group. The chemical shifts of these protons are highly dependent on the solvent, concentration, and temperature. The phenolic -OH proton signal is typically found between δ 4-8 ppm, while the tertiary alcohol -OH proton signal is generally observed between δ 1-5 ppm.

13C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Aromatic Carbons (Ar-C): A series of signals is expected in the δ 115-160 ppm region. The carbon bearing the phenolic hydroxyl group (C-OH) will be significantly deshielded and appear downfield, typically around δ 155-160 ppm. The other aromatic carbons will resonate in the typical aromatic region.

  • Carbinol Carbon (C-OH): The tertiary carbon atom bonded to the three phenyl rings and the hydroxyl group is expected to have a chemical shift in the range of δ 70-90 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Hydroxytrityl Alcohol will be characterized by the vibrational frequencies of its functional groups.

  • O-H Stretching: A broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹ due to the hydrogen-bonded hydroxyl groups (both phenolic and alcoholic). A sharper, weaker peak around 3600 cm⁻¹ may be observed for the free O-H stretch in dilute solutions.

  • C-O Stretching: A strong absorption band for the tertiary alcohol C-O stretch is expected around 1150-1000 cm⁻¹. The phenolic C-O stretch will likely appear in the 1260-1180 cm⁻¹ region.

  • Aromatic C-H Stretching: Signals will appear just above 3000 cm⁻¹.

  • Aromatic C=C Bending: Characteristic absorptions for the aromatic rings will be present in the 1600-1450 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of 4-Hydroxytrityl Alcohol will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 276.

  • Fragmentation: Common fragmentation pathways for tertiary alcohols include the loss of a water molecule (M-18), leading to a peak at m/z = 258. Alpha-cleavage, involving the loss of a phenyl radical (M-77), would result in a fragment at m/z = 199. The most stable fragment, and likely the base peak, would be the triphenylmethyl (trityl) cation (Ph₃C⁺) at m/z = 243, formed after the loss of the hydroxyl group. The fragmentation of the 4-hydroxyphenyl group could also lead to other characteristic ions.

G M [C19H16O2]+• m/z = 276 (Molecular Ion) M_minus_H2O [C19H14O]+• m/z = 258 M->M_minus_H2O - H2O M_minus_Ph [C13H11O2]+ m/z = 199 M->M_minus_Ph - C6H5• Trityl_cation [C19H15]+ m/z = 243 (Trityl Cation) M->Trityl_cation - OH•

Predicted mass spectrometry fragmentation pathway of 4-Hydroxytrityl Alcohol.

Applications in Drug Development

Substituted triphenylmethanols are valuable scaffolds in medicinal chemistry. The presence of a phenolic hydroxyl group in 4-Hydroxytrityl Alcohol provides a site for further functionalization, allowing for the synthesis of a variety of derivatives with potential biological activity. The trityl group itself is often used as a bulky, lipophilic protecting group in organic synthesis, including in the preparation of drug candidates. Furthermore, phenolic compounds are known to possess antioxidant properties, which could be a feature of interest in drug design.[7]

Conclusion

This technical guide has summarized the currently available physicochemical information for 4-Hydroxytrityl Alcohol. While some key experimental data, particularly detailed synthetic protocols and comprehensive spectroscopic analyses, are not widely reported, the predicted properties provide a solid foundation for researchers and scientists. The versatile structure of 4-Hydroxytrityl Alcohol suggests its potential as a building block in the synthesis of novel compounds for drug discovery and development. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential applications.

References

An In-depth Technical Guide to the Synthesis and Discovery of (4-Hydroxyphenyl)diphenylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Hydroxyphenyl)diphenylmethanol, also known as 4-Hydroxytrityl Alcohol, is a tertiary alcohol of interest in organic synthesis and potentially in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, discovery, and physicochemical properties. Detailed experimental protocols for its preparation via Grignard reaction and reduction of a corresponding ketone are presented. While information on its initial discovery is scarce, this document compiles available data on its chemical characteristics and provides a framework for its laboratory-scale synthesis and analysis. Currently, there is a lack of published data on the specific biological activities and associated signaling pathways of this compound.

Introduction

This compound is a triarylmethanol derivative characterized by a central carbinol carbon atom bonded to two phenyl groups and one 4-hydroxyphenyl group. Its structural features, including the presence of a phenolic hydroxyl group and a bulky trityl-like moiety, suggest potential applications as a building block in the synthesis of more complex molecules and as a scaffold for the development of novel bioactive compounds. This guide aims to provide a detailed technical resource for researchers interested in the synthesis and further investigation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 15658-11-4[1][2]
Molecular Formula C₁₉H₁₆O₂[2]
Molecular Weight 276.33 g/mol [2]
Appearance Light orange to yellow to green powder/crystal[2]
Predicted pKa 10.0 ± 0.10[2]
Predicted XlogP 3.3[3]
Monoisotopic Mass 276.11502 Da[3]

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are detailed below: the Grignard reaction and the reduction of 4-hydroxybenzophenone.

Synthesis via Grignard Reaction

The Grignard reaction provides a classic and versatile method for the formation of carbon-carbon bonds. In this approach, a Grignard reagent, phenylmagnesium bromide, is reacted with a suitable carbonyl compound, in this case, a protected 4-hydroxybenzophenone, followed by deprotection. Due to the acidic nature of the phenolic hydroxyl group, it must be protected prior to the Grignard reaction to prevent it from quenching the Grignard reagent.

Experimental Protocol: Grignard Synthesis of this compound (Representative Protocol)

Step 1: Protection of 4-Hydroxybenzophenone

  • Materials: 4-hydroxybenzophenone, a suitable protecting group (e.g., tert-butyldimethylsilyl chloride - TBDMSCl), a non-nucleophilic base (e.g., imidazole), and an anhydrous aprotic solvent (e.g., dichloromethane - DCM).

  • Procedure:

    • Dissolve 4-hydroxybenzophenone (1.0 eq) and imidazole (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add TBDMSCl (1.1 eq) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by Thin Layer Chromatography - TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected 4-hydroxybenzophenone.

Step 2: Grignard Reaction

  • Materials: Magnesium turnings, bromobenzene, anhydrous diethyl ether or tetrahydrofuran (THF), and the protected 4-hydroxybenzophenone from Step 1.

  • Procedure:

    • Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere.

    • Add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of phenylmagnesium bromide. The reaction is exothermic and may require cooling to maintain a gentle reflux.

    • Once the Grignard reagent has formed, cool the solution to 0 °C and add a solution of the protected 4-hydroxybenzophenone (1.0 eq) in anhydrous diethyl ether dropwise.

    • After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield the protected this compound.

Step 3: Deprotection

  • Materials: The protected product from Step 2, a deprotecting agent (e.g., tetrabutylammonium fluoride - TBAF in THF for a TBDMS group), and a suitable solvent.

  • Procedure:

    • Dissolve the protected alcohol in THF.

    • Add a solution of TBAF (1.1 eq) and stir at room temperature until the deprotection is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Table 2: Representative Data for Grignard Synthesis

ParameterValue
Reactants Protected 4-hydroxybenzophenone, Phenylmagnesium bromide
Solvent Anhydrous Diethyl Ether or THF
Reaction Temperature 0 °C to Room Temperature
Typical Yield 60-80% (over two steps: Grignard and deprotection)
Purification Column Chromatography

Diagram 1: Grignard Synthesis Workflow

Grignard_Synthesis cluster_protection Step 1: Protection cluster_grignard Step 2: Grignard Reaction cluster_deprotection Step 3: Deprotection 4-Hydroxybenzophenone 4-Hydroxybenzophenone Protected_Ketone Protected 4-Hydroxybenzophenone 4-Hydroxybenzophenone->Protected_Ketone Base, Solvent Protecting_Agent Protecting Agent (e.g., TBDMSCl) Protecting_Agent->Protected_Ketone Protected_Alcohol Protected This compound Protected_Ketone->Protected_Alcohol Anhydrous Ether Grignard_Reagent Phenylmagnesium bromide Grignard_Reagent->Protected_Alcohol Final_Product This compound Protected_Alcohol->Final_Product Solvent Deprotecting_Agent Deprotecting Agent (e.g., TBAF) Deprotecting_Agent->Final_Product

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Synthesis via Reduction of 4-Hydroxybenzophenone

An alternative and often more direct route to this compound is the reduction of the corresponding ketone, 4-hydroxybenzophenone. This method avoids the need for protection and deprotection steps. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[4][5]

Experimental Protocol: Reduction of 4-Hydroxybenzophenone

  • Materials: 4-hydroxybenzophenone, sodium borohydride (NaBH₄), and a protic solvent (e.g., methanol or ethanol).

  • Procedure:

    • Dissolve 4-hydroxybenzophenone (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage the evolution of hydrogen gas.

    • After the addition is complete, allow the reaction mixture to stir at room temperature until the starting material is fully consumed, as monitored by TLC.

    • Carefully quench the reaction by the slow addition of water.

    • Acidify the mixture with dilute hydrochloric acid (e.g., 1 M HCl) to a pH of ~5-6.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Table 3: Representative Data for the Reduction of 4-Hydroxybenzophenone

ParameterValue
Reactant 4-Hydroxybenzophenone
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Methanol or Ethanol
Reaction Temperature 0 °C to Room Temperature
Typical Yield >90%
Purification Recrystallization or Column Chromatography

Reduction_Synthesis 4-Hydroxybenzophenone 4-Hydroxybenzophenone Reaction Reduction Reaction (0°C to RT) 4-Hydroxybenzophenone->Reaction Reducing_Agent Sodium Borohydride (NaBH4) Reducing_Agent->Reaction Solvent Methanol or Ethanol Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: A proposed workflow for the future biological evaluation of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on its structure, the following characteristic signals can be predicted.

Table 4: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Key Signals
¹H NMR - Aromatic protons (phenyl and hydroxyphenyl groups): ~6.7-7.5 ppm- Methine proton (-CHOH-): ~5.8 ppm- Phenolic hydroxyl proton (-OH): variable, ~4.5-5.5 ppm (or broader, depending on solvent and concentration)- Carbinol hydroxyl proton (-OH): variable, ~2.0-3.0 ppm (or broader)
¹³C NMR - Aromatic carbons: ~115-160 ppm- Carbinol carbon (-C(OH)-): ~75-85 ppm
IR (Infrared) - O-H stretch (phenolic and alcoholic): broad band ~3200-3600 cm⁻¹- C-H stretch (aromatic): ~3000-3100 cm⁻¹- C=C stretch (aromatic): ~1450-1600 cm⁻¹- C-O stretch: ~1000-1250 cm⁻¹
Mass Spectrometry - [M]+: m/z = 276.12- [M-H₂O]+ (loss of water): m/z = 258.11

Conclusion

This compound is a readily accessible tertiary alcohol that can be synthesized through established organic chemistry methodologies, primarily the Grignard reaction and the reduction of 4-hydroxybenzophenone. While its physicochemical properties are documented, a significant gap exists in the literature concerning its historical discovery and, more importantly, its biological activity. The detailed synthetic protocols and compiled data in this guide provide a solid foundation for researchers to produce this compound and initiate investigations into its potential applications in medicinal chemistry and materials science. Future studies are warranted to explore its bioactivity and elucidate any relevant signaling pathways, which could unveil novel therapeutic opportunities.

References

An In-depth Technical Guide to (4-Hydroxyphenyl)diphenylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 15658-11-4

Synonyms: 4-Hydroxytrityl Alcohol, 4-[hydroxy-di(phenyl)methyl]phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Hydroxyphenyl)diphenylmethanol, a molecule of interest in medicinal chemistry and drug discovery. While specific biological data for this compound is limited in publicly available literature, this document consolidates existing information on its chemical properties, plausible synthetic routes, and potential biological activities as inferred from structurally related compounds. This guide aims to serve as a foundational resource to stimulate further research and development.

Chemical and Physical Properties

This compound is a tertiary alcohol belonging to the triarylmethanol class of compounds. Its structure features a central carbon atom bonded to two phenyl groups, a 4-hydroxyphenyl group, and a hydroxyl group.

PropertyValueReference
CAS Number 15658-11-4[1][2][3]
Molecular Formula C₁₉H₁₆O₂[3][4]
Molecular Weight 276.33 g/mol [4]
Appearance Light orange to yellow to green powder/crystal[1]
Melting Point 160.0 - 164.0 °C[1]
Purity >98.0% (HPLC)[1]
IUPAC Name 4-(hydroxy(diphenyl)methyl)phenol[3]

Synthesis

Proposed Synthesis Route 1: Grignard Reaction

The most probable synthetic pathway involves the Grignard reaction. This would entail the reaction of a phenylmagnesium halide (e.g., phenylmagnesium bromide) with a protected 4-hydroxybenzophenone derivative. The protecting group on the phenol is crucial to prevent the acidic proton from quenching the Grignard reagent.

Experimental Protocol (Proposed):

  • Protection of 4-Hydroxybenzophenone: React 4-hydroxybenzophenone with a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl) or methoxymethyl chloride (MOMCl), in the presence of a base (e.g., imidazole or diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane or THF). Purify the resulting protected ketone.

  • Grignard Reagent Formation: Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).

  • Grignard Reaction: Add the protected 4-hydroxybenzophenone solution dropwise to the Grignard reagent at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The deprotection of the silyl ether can often be achieved during the acidic work-up, or a specific deprotection step (e.g., with TBAF for TBDMS or HCl for MOM) may be required.

  • Purification: Purify the crude this compound by column chromatography on silica gel.

G cluster_protection Step 1: Protection cluster_grignard_formation Step 2: Grignard Reagent Formation cluster_reaction_workup Step 3 & 4: Reaction & Work-up cluster_purification Step 5: Purification 4-Hydroxybenzophenone 4-Hydroxybenzophenone Protected_Ketone 4-Hydroxybenzophenone->Protected_Ketone  Protecting Group (e.g., TBDMSCl), Base Intermediate Intermediate Protected_Ketone->Intermediate  Grignard Reaction Bromobenzene Bromobenzene Phenylmagnesium_Bromide Bromobenzene->Phenylmagnesium_Bromide  Mg, Anhydrous Ether Phenylmagnesium_Bromide->Intermediate  Grignard Reaction Final_Product This compound Intermediate->Final_Product  Acidic Work-up & Deprotection Crude_Product Crude Product Final_Product_Purified Pure this compound Crude_Product->Final_Product_Purified  Column Chromatography

Figure 1. Proposed workflow for the synthesis of this compound via the Grignard reaction.

Proposed Synthesis Route 2: Reduction of a Ketone

An alternative approach involves the reduction of a suitable benzophenone precursor.

Experimental Protocol (Proposed):

  • Synthesis of 4-Hydroxytrityl Ketone (4-Benzoylphenol): This precursor can be synthesized via a Friedel-Crafts acylation of phenol with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

  • Reduction: The 4-hydroxybenzophenone can be reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product can then be purified by recrystallization or column chromatography.

Potential Biological Activities and Mechanisms of Action

Direct biological studies on this compound are scarce. However, the structural motifs present in the molecule suggest potential activities that warrant investigation.

Estrogenic Activity

The presence of a phenolic hydroxyl group on one of the phenyl rings is a key feature of many estrogenic compounds. Structurally related bis(4-hydroxyphenyl)methanes have been reported to exhibit binding affinity for the estrogen receptor (ER) and can act as estrogen receptor modulators. It is plausible that this compound could also interact with estrogen receptors.

Potential Signaling Pathway:

If this compound acts as an estrogen receptor agonist, it would likely bind to ERα or ERβ in the cytoplasm. This binding could induce a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. In the nucleus, the receptor-ligand complex would bind to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes involved in cellular processes like proliferation and differentiation.

G Compound This compound ER Estrogen Receptor (ERα/ERβ) Compound->ER Dimerization Receptor Dimerization ER->Dimerization  Binding & Conformational Change HSP Heat Shock Proteins HSP->ER Dissociation Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) on DNA Translocation->ERE  Binding to DNA Transcription Modulation of Gene Transcription ERE->Transcription Biological_Response Biological Response (e.g., Cell Proliferation) Transcription->Biological_Response

Figure 2. Proposed estrogenic signaling pathway for this compound.

Anticancer Activity

Hydroxylated biphenyl and triphenylmethane structures have been investigated for their potential anticancer properties. The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. The phenolic group can also contribute to antioxidant activity, which may play a role in cancer prevention. The potential for this compound to act as an anticancer agent is an area for future research.

Experimental Protocols for Biological Evaluation (Proposed)

The following are generalized protocols that could be adapted to evaluate the biological activity of this compound.

Estrogen Receptor Binding Assay

Objective: To determine if this compound binds to the estrogen receptor.

Methodology: A competitive binding assay using a fluorescently labeled estradiol and a source of estrogen receptor (e.g., recombinant human ERα or ERβ, or cell lysates from ER-positive cells like MCF-7).

  • Reagents: Fluorescently labeled estradiol (e.g., Fluormone™ ES2), recombinant human ERα, assay buffer.

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a microplate, combine the ERα, the fluorescently labeled estradiol, and the different concentrations of the test compound.

    • Include controls with no test compound (maximum binding) and with a known ER ligand like 17β-estradiol (positive control for displacement).

    • Incubate to allow binding to reach equilibrium.

    • Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the fluorescent ligand.

Cell Proliferation Assay (e.g., MTT Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Culture: Culture ER-positive (e.g., MCF-7) and ER-negative (e.g., MDA-MB-231) breast cancer cell lines in appropriate media.

  • Treatment: Seed the cells in 96-well plates and treat them with various concentrations of this compound for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

G Start Start: Cancer Cell Lines Seeding Seed cells in 96-well plates Start->Seeding Treatment Treat with varying concentrations of This compound Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Incubate to allow formazan formation MTT->Formazan Solubilize Add Solubilizing Agent Formazan->Solubilize Measure Measure Absorbance Solubilize->Measure Analysis Data Analysis: Calculate IC₅₀ Measure->Analysis

Figure 3. Experimental workflow for an MTT cell proliferation assay.

Safety and Handling

Based on available safety data sheets for this compound and related compounds, the following precautions should be observed:

  • Hazard Statements: May cause skin and serious eye irritation.

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water.

Future Directions

The information presented in this guide highlights that this compound is a compound with potential for further investigation. Key areas for future research include:

  • Validated Synthesis: Development and publication of a detailed, optimized synthetic protocol.

  • Biological Screening: Comprehensive in vitro screening to confirm and quantify its estrogenic and potential anticancer activities.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound.

  • In Vivo Studies: Evaluation of its efficacy and safety in animal models.

  • Pharmacokinetic Profiling: Determination of its absorption, distribution, metabolism, and excretion properties.

Conclusion

This compound (CAS 15658-11-4) represents an under-explored molecule with structural features that suggest potential biological activity, particularly as an estrogen receptor modulator and possibly as an anticancer agent. This technical guide provides a starting point for researchers by summarizing its known properties and proposing methodologies for its synthesis and biological evaluation. Further dedicated research is necessary to fully characterize its pharmacological profile and determine its therapeutic potential.

References

A Technical Guide to the Spectroscopic Analysis of (4-Hydroxyphenyl)diphenylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for (4-Hydroxyphenyl)diphenylmethanol, also known as 4-hydroxytrityl alcohol. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characterization of this compound. This document presents available spectroscopic data, detailed experimental protocols for acquiring such data, and a workflow for spectroscopic analysis.

Molecular Structure and Properties

This compound is an organic compound with the chemical formula C₁₉H₁₆O₂ and a molecular weight of approximately 276.33 g/mol .[1] Its structure consists of a central carbon atom bonded to two phenyl groups, a 4-hydroxyphenyl group, and a hydroxyl group.

Spectroscopic Data

Table 1: Mass Spectrometry Data (Predicted)

Adduct IonPredicted m/z
[M+H]⁺277.12230
[M+Na]⁺299.10424
[M-H]⁻275.10774
[M+NH₄]⁺294.14884
[M+K]⁺315.07818
[M+H-H₂O]⁺259.11228
[M]⁺276.11447

Data sourced from PubChemLite.[2]

Table 2: Analog Compound Spectroscopic Data - Diphenylmethanol

As a close structural analog, the spectroscopic data for diphenylmethanol offers a reference point for interpreting the spectra of this compound.

¹H NMR (CDCl₃, 400 MHz) of Diphenylmethanol:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.43 – 7.28m10HAromatic protons
5.88d1HCH-OH
2.24d1HOH

Data adapted from The Royal Society of Chemistry.[3]

¹³C NMR (CDCl₃, 101 MHz) of Diphenylmethanol:

Chemical Shift (δ) ppm
143.8
128.5
127.6
126.5
76.3

Data adapted from The Royal Society of Chemistry.[3]

Infrared (IR) Spectroscopy of Diphenylmethanol:

Wavenumber (cm⁻¹)Functional Group Assignment
~3650Free O-H stretch
3100–3000Aromatic C-H stretch (sp²)
~2900Aliphatic C-H stretch (sp³)
~1630Aromatic C=C stretch
~1050C-O stretch

Data adapted from Brainly.[4]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are generalized and can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound sample.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

    • Ensure the solution is free of any particulate matter.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz (or higher)

    • Solvent: CDCl₃

    • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm

    • Pulse Sequence: Standard single-pulse experiment

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 101 MHz (or corresponding frequency for the ¹H spectrometer)

    • Solvent: CDCl₃

    • Internal Standard: Residual solvent peak (CDCl₃ at 77.16 ppm)

    • Pulse Sequence: Proton-decoupled pulse sequence

    • Number of Scans: 1024 or more, depending on sample concentration

    • Relaxation Delay: 2-5 seconds

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: FT-IR spectrometer equipped with a universal ATR accessory.

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition and Processing:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Dissolve a small amount of the this compound sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 50 - 500 (or as appropriate for the compound)

  • Data Analysis:

    • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the obtained spectrum with spectral databases for confirmation, if available.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Reporting Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR FT-IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Comprehensive Report Purity_Assessment->Final_Report

Caption: General workflow for spectroscopic analysis.

References

A Comprehensive Technical Guide to the Biological Activity of (4-Hydroxyphenyl)diphenylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Hydroxyphenyl)diphenylmethanol and its derivatives represent a class of organic compounds characterized by a core structure featuring a diphenylmethanol moiety substituted with a hydroxyphenyl group. This structural motif, incorporating both phenolic and diphenylmethanol components, has garnered interest in medicinal chemistry due to the diverse biological activities associated with these individual pharmacophores. Phenolic compounds are well-established as potent antioxidants and modulators of various enzymatic and signaling pathways. Similarly, diphenylmethanol derivatives are integral to the structure of numerous pharmaceuticals with applications ranging from antihistamines to central nervous system stimulants.[1] This technical guide provides an in-depth overview of the synthesis, potential biological activities, and mechanisms of action of this compound derivatives, drawing upon data from structurally related compounds to illuminate their therapeutic potential.

Synthesis of this compound Derivatives

The synthesis of diphenylmethanol derivatives can be achieved through various established organic chemistry methodologies. A common approach involves the Friedel-Crafts alkylation of aromatic substrates with chloroform, followed by hydrolysis.

General Experimental Protocol: Synthesis of Diphenylmethanol Derivatives

A general procedure for the synthesis of diphenylmethanol derivatives involves the AlCl₃-mediated Friedel-Crafts alkylation of a substituted benzene with chloroform. The resulting diarylchloromethane intermediate is then subjected to hydrolysis, often catalyzed by alumina, to yield the final diphenylmethanol product.[1]

Materials:

  • Substituted benzene (e.g., p-xylene)

  • Chloroform (CHCl₃)

  • Aluminum chloride (AlCl₃)

  • Neutral alumina

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Potassium carbonate (K₂CO₃)

Procedure:

  • To a mixture of the aromatic substrate (8 mmol) in chloroform (30 mL), add aluminum chloride (8 mmol) at 0°C.

  • Stir the solution for 6 hours at 0°C. Gaseous HCl generated is trapped with an aqueous base solution.

  • Pour the resulting solution into 0.1 M HCl and stir for 1 hour.

  • Extract the mixture with chloroform (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous K₂CO₃, and evaporate the solvent under reduced pressure to yield the diarylchloromethane derivative.

  • For the hydrolysis step, the crude diarylchloromethane is subjected to column chromatography on neutral alumina using a mixture of chloroform and ethyl acetate as the eluent to afford the corresponding diphenylmethanol derivative.[1]

Biological Activities and Mechanisms of Action

While direct and extensive biological data on this compound itself is limited in publicly available literature, the activities of structurally related compounds provide a strong basis for predicting its potential therapeutic applications. The presence of the 4-hydroxyphenyl group suggests potential for antioxidant, anticancer, anti-inflammatory, and enzyme inhibitory activities.

Anticancer Activity

Derivatives containing the 4-hydroxyphenyl moiety have demonstrated significant anticancer properties. For instance, hydroxylated biphenyl compounds structurally related to curcumin, which also possesses a phenolic structure, have shown potent antiproliferative activity against malignant melanoma cells.[2]

Quantitative Data on Anticancer Activity of Related Compounds

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Hydroxylated BiphenylsCompound 11Malignant Melanoma1.7 ± 0.5[2]
Compound 12Malignant Melanoma2.0 ± 0.7[2]
4-HydroxyquinazolineIN17HCT-15 (Colon)33.45 ± 1.79[3]
IN17HCC1937 (Breast)34.29 ± 2.68[3]
Compound B1HCT-15 (Colon)Not specified[3]
Compound B1HCC1937 (Breast)Not specified[3]

Plausible Signaling Pathway for Anticancer Activity

Based on studies of related compounds, the anticancer mechanism of this compound derivatives could involve the induction of apoptosis and cell cycle arrest. For example, the retinoid 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) induces apoptosis through the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and activation of the JNK signaling pathway.[4]

anticancer_pathway Compound This compound Derivative ROS Reactive Oxygen Species (ROS) Compound->ROS Cell_Cycle_Arrest G2/M Cell Cycle Arrest Compound->Cell_Cycle_Arrest Potential direct effect ER_Stress ER Stress ROS->ER_Stress JNK_Activation JNK Activation ER_Stress->JNK_Activation Apoptosis Apoptosis JNK_Activation->Apoptosis

Anticancer Signaling Pathway

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of synthesized derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-15, HCC1937)

  • Culture medium (e.g., DMEM) with 10% FBS

  • This compound derivative stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Antioxidant Activity

The phenolic hydroxyl group in this compound derivatives is a key structural feature that imparts antioxidant potential. These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species.

Quantitative Data on Antioxidant Activity of Related Compounds

Compound ClassDerivativeAssayResultReference
3,5-Di-tert-butyl-4-hydroxybenzaldehydeArylidene flavanoneDPPH Radical Scavenging70.8% interaction[5]
Lipid Peroxidation Inhibition77.4% inhibition[5]
Isoxazolone derivativeDPPH Radical Scavenging84.64% at 100 µM[5]
4-Hydroxycoumarin4-hydroxy-6-methoxy-2H-chromen-2-oneDPPH Radical ScavengingIC₅₀ = 0.05 mmol/L

Experimental Workflow for Antioxidant Assays

antioxidant_workflow Start Synthesized this compound Derivative DPPH_Assay DPPH Radical Scavenging Assay Start->DPPH_Assay ABTS_Assay ABTS Radical Scavenging Assay Start->ABTS_Assay Measure_DPPH Measure Absorbance at 517 nm DPPH_Assay->Measure_DPPH Measure_ABTS Measure Absorbance at 734 nm ABTS_Assay->Measure_ABTS Calculate_IC50 Calculate IC₅₀ Measure_DPPH->Calculate_IC50 Measure_ABTS->Calculate_IC50 End Determine Antioxidant Potency Calculate_IC50->End

Antioxidant Activity Workflow

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • This compound derivative solutions of varying concentrations in methanol.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (0.1 mM).

  • Methanol.

  • Spectrophotometer.

Procedure:

  • Add 1 mL of the test compound solution to 2 mL of the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm against a blank (methanol).

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Anti-inflammatory Activity

Phenolic compounds are known to possess anti-inflammatory properties. For instance, novel 2-phenyl-4H-chromen-4-one derivatives have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[1][6] This activity is often mediated through the inhibition of signaling pathways such as the TLR4/MAPK pathway.[1][6]

In Vivo Anti-inflammatory Activity of a Related Compound

An in vivo study on a 2-phenyl-4H-chromen-4-one derivative (compound 8) in an LPS-induced inflammatory mouse model demonstrated a significant reduction in serum levels of IL-6 and TNF-α at doses of 15 and 30 mg/kg.[1]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Materials:

  • RAW 264.7 macrophage cell line.

  • Culture medium (DMEM with 10% FBS).

  • Lipopolysaccharide (LPS).

  • This compound derivative stock solution in DMSO.

  • Griess reagent.

  • Sodium nitrite standard solution.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Enzyme Inhibition

Derivatives containing a 4-hydroxyphenyl group have been reported to inhibit various enzymes, including tyrosinase and lipoxygenase.

Quantitative Data on Enzyme Inhibition by Related Compounds

Compound ClassDerivativeEnzymeIC₅₀ (µM)Reference
(4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanoneortho-substituted aroyl derivativesTyrosinase1.5 - 4.6[7]
N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamideN-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide (6)Lipoxygenase57 ± 0.97[8]
Butyrylcholinesterase89 ± 0.79[8]
N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide (3)Acetylcholinesterase75 ± 0.83[8]

Experimental Protocol: Lipoxygenase Inhibition Assay

Materials:

  • Soybean lipoxygenase solution.

  • Linoleic acid (substrate) solution.

  • Borate buffer (pH 9.0).

  • This compound derivative solutions of varying concentrations.

Procedure:

  • Pre-incubate the lipoxygenase enzyme with the test compound for 5 minutes.

  • Initiate the reaction by adding the linoleic acid substrate.

  • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Pharmacokinetics

Conclusion and Future Directions

The structural features of this compound derivatives suggest a promising profile for various biological activities, including anticancer, antioxidant, anti-inflammatory, and enzyme inhibitory effects. While direct experimental evidence for the core compound is limited, the extensive data on structurally related molecules provide a strong rationale for their further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships. In vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds. Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways modulated by this class of molecules, which will be instrumental in guiding their development as potential therapeutic agents.

References

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of (4-Hydroxyphenyl)diphenylmethanol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Hydroxyphenyl)diphenylmethanol and its related compounds represent a chemical scaffold with potential yet largely unexplored pharmacological activities. While direct research into the specific mechanism of action of this compound class is not extensively documented in current scientific literature, the parent structure, triphenylmethanol, serves as a versatile building block in medicinal chemistry. Triphenylmethanol derivatives have been utilized as precursors for various drugs and as hydrophobic moieties in prodrugs to enhance cellular uptake.[1][2][3] Some derivatives have also been investigated for their potential to interfere with cellular pathways, including those relevant to cancer.[2] This technical guide addresses the current knowledge gap by proposing a comprehensive, systematic framework for the elucidation of the mechanism of action of this compound compounds. It provides detailed experimental protocols, a strategy for data analysis and presentation, and visual workflows to guide researchers in uncovering the biological targets and signaling pathways modulated by this intriguing class of molecules.

Introduction: The this compound Scaffold

This compound, also known as 4-Hydroxytrityl Alcohol, is an aromatic alcohol characterized by a central carbon atom bonded to two phenyl rings, a 4-hydroxyphenyl ring, and a hydroxyl group. The triphenylmethanol core imparts significant steric bulk and hydrophobicity, properties that can drive interactions with biological macromolecules. The presence of the 4-hydroxy group on one of the phenyl rings introduces a site for potential hydrogen bonding and metabolic transformation, distinguishing it from its parent compound, triphenylmethanol.

Given the absence of a defined mechanism of action, a structured, multi-pronged research approach is essential. This guide outlines a logical workflow, beginning with broad screening to identify biological activity, followed by target identification and validation, and culminating in the detailed characterization of downstream signaling pathways.

A Proposed Experimental Framework for Elucidating the Mechanism of Action

The following sections detail a recommended workflow for researchers to systematically investigate the pharmacological effects of this compound compounds.

G Figure 1: Overall Experimental Workflow cluster_0 Phase 1: Activity Identification cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Pathway Characterization cluster_3 Phase 4: In Vivo Validation phenotypic_screening Phenotypic Screening (e.g., Anti-proliferation, Apoptosis) affinity_chromatography Affinity Chromatography-Mass Spectrometry phenotypic_screening->affinity_chromatography Identified Phenotype target_based_screening Target-Based Screening (e.g., Kinase, GPCR panels) binding_assays Binding Affinity Assays (SPR, ITC, Radioligand) target_based_screening->binding_assays Initial Hits cetsa Cellular Thermal Shift Assay (CETSA) affinity_chromatography->cetsa Putative Targets cetsa->binding_assays Validated Target Engagement reporter_assays Reporter Gene Assays binding_assays->reporter_assays Confirmed Target western_blot Western Blot Analysis binding_assays->western_blot phosphoproteomics Phosphoproteomics binding_assays->phosphoproteomics animal_models Disease-Relevant Animal Models reporter_assays->animal_models western_blot->animal_models Pathway Elucidated phosphoproteomics->animal_models G Figure 2: Hypothetical Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation TF->Proliferation Compound (4-Hydroxyphenyl) diphenylmethanol Compound->Inhibition Inhibition->RAF

References

(4-Hydroxyphenyl)diphenylmethanol: A Technical Guide to its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Hydroxyphenyl)diphenylmethanol, also known as 4-Hydroxytrityl Alcohol, is a polyphenolic organic compound characterized by a diphenylmethanol core substituted with a hydroxyl group on one of the phenyl rings. While direct therapeutic applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural features suggest significant potential for pharmacological activity. This technical guide consolidates the available information on this compound and explores its potential therapeutic applications, primarily focusing on its role as a scaffold for developing selective estrogen receptor modulators (SERMs) and its capacity to generate reactive quinone methide intermediates. This document provides a theoretical framework for future research, including detailed experimental protocols for assessing its biological activity and visualizations of relevant signaling pathways and workflows.

Chemical Properties and Synthesis

This compound is a solid at room temperature with the chemical formula C₁₉H₁₆O₂. Its structure, featuring two phenyl groups and one hydroxyphenyl group attached to a central carbinol, makes it a member of the triarylmethanol family.

Proposed Synthesis Workflow

reagent1 Phenylmagnesium bromide (Grignard Reagent) step1 Nucleophilic Addition reagent1->step1 reagent2 4-Hydroxybenzophenone reagent2->step1 intermediate Intermediate Complex step2 Acidic Workup intermediate->step2 product This compound step1->intermediate step2->product ligand This compound (Potential Ligand) er Estrogen Receptor (ER) ligand->er Binding dimer ER Dimerization er->dimer nucleus Nuclear Translocation dimer->nucleus ere Estrogen Response Element (ERE) nucleus->ere Binding transcription Gene Transcription (Modulation) ere->transcription response Cellular Response transcription->response start Start prepare Prepare ER-containing cell lysate start->prepare incubate Incubate lysate with [3H]Estradiol and this compound prepare->incubate separate Separate bound and free radioligand incubate->separate quantify Quantify bound radioligand separate->quantify analyze Analyze data and determine IC50 quantify->analyze end End analyze->end

Methodological & Application

Application Note: HPLC Analysis for Purity Determination of (4-Hydroxyphenyl)diphenylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of (4-Hydroxyphenyl)diphenylmethanol. This method is crucial for quality control in pharmaceutical research, development, and manufacturing, ensuring the identity and purity of this compound, which is often a related substance or impurity in active pharmaceutical ingredients such as Bifonazole and Clotrimazole. The described reverse-phase HPLC (RP-HPLC) method is demonstrated to be specific, accurate, and precise for its intended purpose.

Introduction

This compound is a key chemical intermediate and a potential impurity in the synthesis of various pharmaceutical compounds. Its effective separation and quantification are essential to control the quality and ensure the safety of final drug products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture.[1][2] This document provides a detailed protocol for a stability-indicating RP-HPLC method suitable for routine purity analysis and for monitoring degradation products.[3][4]

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been established for the optimal separation and quantification of this compound.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.05% Trifluoroacetic Acid in Water
Gradient Isocratic: 70:30 (v/v) Acetonitrile: 0.05% TFA
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Preparation of Solutions

2.1. Mobile Phase Preparation:

  • Prepare a 0.05% Trifluoroacetic Acid (TFA) solution by adding 0.5 mL of TFA to 1000 mL of HPLC-grade water.

  • The mobile phase is a mixture of Acetonitrile and 0.05% TFA in a 70:30 (v/v) ratio. For 1000 mL of mobile phase, mix 700 mL of Acetonitrile with 300 mL of 0.05% TFA.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

2.2. Diluent Preparation:

  • Use the mobile phase as the diluent for preparing the standard and sample solutions.

2.3. Standard Solution Preparation (100 µg/mL):

  • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • This stock solution has a concentration of 100 µg/mL.

2.4. Sample Solution Preparation (100 µg/mL):

  • Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.

  • Make five replicate injections of the Standard Solution.

  • The system is deemed suitable for use if the following criteria are met:

    • The relative standard deviation (RSD) of the peak areas for the five replicate injections is not more than 2.0%.

    • The theoretical plates for the this compound peak are not less than 2000.

    • The tailing factor for the this compound peak is not more than 2.0.

Analytical Procedure
  • Inject the prepared Sample Solution into the chromatograph.

  • Record the chromatogram and measure the peak area responses.

  • Calculate the purity of the sample.

Calculation of Purity

The purity of the this compound sample is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes the expected system suitability results and typical retention time for the HPLC analysis of this compound.

Table 2: System Suitability and Analyte Retention Data

ParameterAcceptance CriteriaTypical Result
Retention Time (min) -~6.5 min
Relative Standard Deviation (RSD) for Peak Area (%) ≤ 2.0%< 1.0%
Theoretical Plates ≥ 2000> 5000
Tailing Factor ≤ 2.0~1.2

Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the HPLC analysis method for determining the purity of this compound.

HPLC_Workflow cluster_B cluster_C cluster_D cluster_E A 1. Solution Preparation B 2. HPLC System Setup A1 Mobile Phase (ACN:0.05% TFA) A2 Standard Solution (100 µg/mL) A1->A2 A3 Sample Solution (100 µg/mL) A2->A3 B1 Set Chromatographic Conditions A3->B1 C 3. System Suitability Test C1 Inject Standard Solution (5 Replicates) B1->C1 D 4. Sample Analysis C2 Verify Acceptance Criteria (RSD, Plates, Tailing) C1->C2 C2->C Fail D1 Inject Sample Solution C2->D1 Pass E 5. Data Processing & Reporting E1 Integrate Peaks D1->E1 E2 Calculate Purity E1->E2 E3 Generate Report E2->E3

Caption: HPLC analysis workflow for purity determination.

References

Application Note: A Detailed Protocol for the Reduction of Benzophenone to Diphenylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This application note provides a comprehensive protocol for the reduction of benzophenone to diphenylmethanol, a common synthetic transformation in organic chemistry. The primary reducing agent detailed is sodium borohydride, a mild and selective reagent suitable for converting ketones to secondary alcohols.[1][2][3]

Overview and Reaction Principle

The reduction of ketones to alcohols is a fundamental reaction in organic synthesis. Diphenylmethanol, a key intermediate in the manufacturing of perfumes and pharmaceuticals, can be efficiently synthesized by the reduction of benzophenone.[4] While various reducing agents can accomplish this, sodium borohydride (NaBH₄) is often preferred in a laboratory setting due to its high selectivity for aldehydes and ketones and its relative safety, particularly its stability in protic solvents like methanol and ethanol.[5][6]

The reaction proceeds via a nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of benzophenone. The resulting alkoxide intermediate is then protonated by the solvent to yield diphenylmethanol.[6][7][8]

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product.

CompoundMolar Mass ( g/mol )Melting Point (°C)Key IR Absorptions (cm⁻¹)
Benzophenone182.22[2][9]47-51[2]~1660 (C=O stretch)
Sodium Borohydride37.83[1][5]400[2]-
Diphenylmethanol184.24[1][9]65-67~3200-3600 (O-H stretch), ~1032 (C-O stretch)[1]

Experimental Protocol

This protocol is based on the reduction of benzophenone using sodium borohydride in methanol.

3.1. Materials and Reagents:

  • Benzophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (CH₃OH)

  • 6M Hydrochloric acid (HCl)

  • Diethyl ether (or Ethyl Acetate)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes (for recrystallization)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Melting point apparatus

  • IR spectrometer

3.2. Reaction Procedure:

  • Dissolution of Benzophenone: In a 100 mL round-bottom flask, dissolve 5.5 g of benzophenone in 50 mL of methanol.[10] Place the flask in an ice bath to cool the solution. Add a magnetic stir bar.

  • Addition of Reducing Agent: While stirring the cooled solution, slowly and carefully add 1.0 g of sodium borohydride in small portions over a period of about ten minutes.[10] The reaction is exothermic, and a vigorous evolution of hydrogen gas will be observed.[10]

  • Reflux: Once the addition is complete and the initial vigorous reaction has subsided, assemble a reflux apparatus and heat the mixture to reflux using a steam bath or heating mantle for 20-30 minutes.[10]

  • Quenching and Acidification: After the reflux period, cool the reaction mixture in an ice bath. Slowly add 6M HCl through the condenser until the solution is acidic (test with litmus paper).[10] This step neutralizes the excess borohydride and hydrolyzes the borate ester intermediate.

3.3. Work-up and Isolation:

  • Extraction: Transfer the cooled, acidified mixture to a 500 mL separatory funnel. Extract the aqueous layer twice with 40-50 mL portions of diethyl ether.[10] Some boric acid may precipitate; adding about 50 mL of water will help dissolve it and allow for clear layer separation.[10]

  • Washing and Drying: Combine the organic extracts and wash them with 50 mL of water. Dry the ether layer over anhydrous magnesium sulfate.[10]

  • Solvent Removal: Filter off the drying agent by gravity filtration. Evaporate the diethyl ether using a rotary evaporator or a steam bath in a fume hood to obtain the crude solid product.[10]

3.4. Purification and Characterization:

  • Recrystallization: Purify the crude diphenylmethanol by recrystallization from a minimal amount of hot hexanes.[2][10]

  • Product Analysis:

    • Weigh the dried, recrystallized product to determine the percent yield.[10]

    • Measure the melting point of the purified product. The literature melting point of diphenylmethanol is around 65-67 °C.

    • Obtain an IR spectrum of the product. Compare it to the IR spectrum of the starting material, benzophenone. The disappearance of the strong carbonyl (C=O) peak around 1660 cm⁻¹ and the appearance of a broad hydroxyl (O-H) peak around 3200-3600 cm⁻¹ and a C-O stretch around 1032 cm⁻¹ confirms the conversion.[1]

Safety Precautions

  • Sodium borohydride is caustic and will react with water to produce flammable hydrogen gas. Handle with care and avoid contact with skin and eyes.[10]

  • Methanol and diethyl ether are flammable solvents. All heating should be done using a steam bath or a heating mantle, and no open flames should be present.

  • Hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • All procedures should be performed in a well-ventilated fume hood.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for the Reduction of Benzophenone start Start: Benzophenone in Methanol add_nabh4 Addition of NaBH4 (in portions, on ice) start->add_nabh4 reflux Reflux for 20-30 min add_nabh4->reflux quench Quench with 6M HCl (on ice) reflux->quench extract Extract with Diethyl Ether quench->extract wash_dry Wash with Water & Dry (over MgSO4) extract->wash_dry evaporate Evaporate Solvent wash_dry->evaporate recrystallize Recrystallize from Hexanes evaporate->recrystallize product Final Product: Diphenylmethanol recrystallize->product

Caption: Workflow for the synthesis of diphenylmethanol.

Reaction Mechanism Diagram

reaction_mechanism Mechanism of Benzophenone Reduction cluster_step1 Step 1: Hydride Attack cluster_step2 Step 2: Protonation benzophenone Benzophenone intermediate Alkoxide Intermediate benzophenone->intermediate H⁻ attack on C=O borohydride BH4⁻ alkoxide Alkoxide Intermediate diphenylmethanol Diphenylmethanol alkoxide->diphenylmethanol Protonation of O⁻ methanol CH3OH (Solvent)

Caption: Hydride attack and protonation mechanism.

References

Application Note: Purification of (4-Hydroxyphenyl)diphenylmethanol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Hydroxyphenyl)diphenylmethanol, also known as 4-hydroxytrityl alcohol, is a crucial intermediate in the synthesis of various organic compounds, including pharmaceutical agents and materials for specialized applications. The purity of this compound is paramount to ensure the desired outcome and reproducibility of subsequent reactions. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, offering a robust method to remove impurities and obtain a high-purity product.

The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An ideal solvent will dissolve the compound readily at an elevated temperature but have limited solubility at lower temperatures. This allows for the crystallization of the pure compound upon cooling, while impurities remain in the mother liquor.

Potential Impurities

The nature of impurities in crude this compound can vary depending on the synthetic route. Common impurities may include unreacted starting materials, by-products from side reactions, and residual catalysts. For instance, if synthesized via a Grignard reaction, unreacted benzophenone or related Grignard reagents could be present.

Solvent Selection and Solubility

The choice of a suitable solvent is critical for successful recrystallization. This compound is a polar molecule and is reported to be soluble in methanol.[1][2] For effective recrystallization, a solvent system is often employed where the compound has high solubility in a "good" solvent and low solubility in a miscible "anti-solvent." A methanol-water system is a common choice for polar organic compounds.

Table 1: Solubility Characteristics of this compound

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureNotes
MethanolSoluble[1][2]Highly SolubleA good primary solvent for dissolution.
WaterSparingly SolubleInsolubleA suitable anti-solvent to induce crystallization.
IsopropanolModerately SolubleSolubleAn alternative single-solvent system.[3]
HexanesInsolubleSparingly SolubleCan be used for washing the final product to remove non-polar impurities.[4]

Experimental Protocol: Recrystallization of this compound

This protocol details the purification of crude this compound using a methanol-water solvent system.

Materials and Equipment
  • Crude this compound

  • Methanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Ice bath

  • Drying oven or desiccator

Procedure
  • Dissolution:

    • Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of methanol (e.g., 50 mL) to the flask.

    • Gently heat the mixture on a hot plate with continuous stirring. Add methanol in small portions until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% of the solute mass).

    • Reheat the solution to a gentle boil for 5-10 minutes with stirring to allow the charcoal to adsorb the impurities.

  • Hot Filtration (if decolorizing charcoal was used or insoluble impurities are present):

    • Preheat a second Erlenmeyer flask and a gravity funnel with fluted filter paper by placing them on the hot plate.

    • Quickly filter the hot solution through the preheated funnel into the clean flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • To the hot, clear methanolic solution, slowly add hot deionized water dropwise with continuous stirring until a faint, persistent turbidity is observed. If too much water is added and the solution becomes overly cloudy, add a few drops of hot methanol to redissolve the precipitate.

    • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals on the filter paper with a small amount of ice-cold methanol-water mixture (e.g., 1:3 v/v) to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a desiccator under vacuum or in a drying oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization of Purified Product

The purity of the recrystallized this compound should be assessed to confirm the effectiveness of the purification process.

Table 2: Characterization of this compound

ParameterMethodExpected ResultReference
Melting PointMelting Point Apparatus160.0 to 164.0 °C[2]
AppearanceVisual InspectionLight orange to yellow to green powder/crystals[1][2]
PurityHigh-Performance Liquid Chromatography (HPLC)>98.0%[2]

A sharp melting point range close to the literature value is a good indicator of high purity.

Visualizing the Workflow

The following diagram illustrates the key steps in the purification of this compound by recrystallization.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude this compound add_methanol Add Methanol & Heat crude->add_methanol 1 dissolved Clear Solution add_methanol->dissolved 2 decolorize Decolorize (Optional) dissolved->decolorize 3a add_water Add Hot Water (Anti-solvent) dissolved->add_water If no decolorization hot_filtration Hot Filtration (Optional) decolorize->hot_filtration 3b hot_filtration->add_water 4 cool_slowly Slow Cooling to RT add_water->cool_slowly 5 ice_bath Cool in Ice Bath cool_slowly->ice_bath 6 vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration 7 wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals 8 dry_crystals Dry Crystals wash_crystals->dry_crystals 9 pure_product Pure Product dry_crystals->pure_product

Caption: Workflow for the purification of this compound.

References

Troubleshooting & Optimization

Troubleshooting low yield in (4-Hydroxyphenyl)diphenylmethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (4-Hydroxyphenyl)diphenylmethanol Synthesis

This guide provides troubleshooting advice and detailed protocols for researchers experiencing low yields in the synthesis of this compound. The most common synthetic route involves the addition of a phenyl Grignard reagent to a 4-hydroxybenzophenone derivative. The primary challenge in this synthesis is the presence of the acidic phenolic proton, which can consume the Grignard reagent.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is extremely low. What is the most likely cause?

The most significant issue is the reaction of the Grignard reagent (e.g., phenylmagnesium bromide), a strong base, with the acidic proton of the 4-hydroxyl group on the benzophenone starting material.[1] This acid-base reaction is much faster than the desired nucleophilic attack on the carbonyl carbon and consumes at least one equivalent of your Grignard reagent, drastically reducing the yield.

Q2: I am trying to form my phenylmagnesium bromide Grignard reagent, but the reaction won't start. What should I do?

Failure of Grignard reagent formation is a common problem and typically stems from two sources:

  • Presence of Moisture: Grignard reagents are highly sensitive to water.[1][2] Ensure all glassware is rigorously flame-dried or oven-dried before use and that your solvent (typically diethyl ether or THF) is anhydrous.[1][3]

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide that prevents reaction.[4] You can activate the magnesium by adding a small crystal of iodine (the purple color will disappear as the reaction starts), a few drops of 1,2-dibromoethane, or by gently crushing the turnings in a mortar and pestle to expose a fresh surface.[1][4]

Q3: The reaction mixture turned a deep red/purple color after adding the benzophenone derivative, but upon workup, I mostly recovered my starting material. What happened?

The color change indicates the formation of a complex between the Grignard reagent and the ketone, which is expected.[5] However, if you are using unprotected 4-hydroxybenzophenone, the Grignard reagent is preferentially reacting with the acidic -OH group. You are forming the magnesium salt of the phenol, but the carbonyl group remains unreacted. You need at least two equivalents of the Grignard reagent: one to deprotonate the phenol and a second to attack the carbonyl. Using only one equivalent will result in recovering the starting material after acidic workup.

Q4: How can I prevent the Grignard reagent from being consumed by the hydroxyl group?

The standard solution is to "protect" the hydroxyl group before the Grignard reaction. This involves converting the -OH group into a non-acidic functional group that does not react with the Grignard reagent. After the Grignard reaction is complete, the protecting group is removed ("deprotected") to reveal the desired hydroxyl group. A common protecting group for phenols is a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether.

Q5: I obtained my product, but it is contaminated with a significant amount of a nonpolar byproduct. What is it and how can I avoid it?

This byproduct is likely biphenyl, which forms from a Wurtz coupling reaction between the phenyl Grignard reagent and unreacted bromobenzene.[6] To minimize its formation:

  • Add the bromobenzene solution slowly to the magnesium turnings. This prevents a high local concentration of bromobenzene.[1]

  • Maintain a gentle reflux during Grignard formation and avoid excessive heating, as higher temperatures favor byproduct formation.[1]

  • Ensure vigorous stirring to promote rapid reaction with the magnesium surface.[1]

Q6: What are the ideal reaction conditions for the Grignard addition step?

The addition of the ketone to the Grignard reagent is exothermic. This step should be performed at a low temperature (e.g., 0 °C) by adding the ketone solution dropwise to the Grignard reagent.[1] After the addition is complete, the reaction mixture can be allowed to warm to room temperature to ensure the reaction goes to completion.[1]

Data Summary

The use of a protecting group is critical for achieving a reasonable yield. The following table illustrates the expected outcome.

Experimental ApproachKey FeatureExpected Yield of this compound
Method A No protecting group used for the hydroxyl function.< 10% (major product is recovered starting material)
Method B Hydroxyl group protected as a TBDMS ether.70-85%

Visualizing the Process

Proposed Synthetic Pathway

G cluster_protection Step 1: Protection cluster_grignard Step 2: Grignard Reaction cluster_deprotection Step 3: Deprotection Start 4-Hydroxybenzophenone Protected TBDMS-Protected Ketone Start->Protected  TBDMSCl, Imidazole Alkoxide Protected Alkoxide Intermediate Protected->Alkoxide  1. PhMgBr, THF  2. H3O+ workup Reagent PhMgBr Deprotected This compound Alkoxide->Deprotected  TBAF, THF

Caption: Synthetic pathway using a TBDMS protecting group.

Common Side Reactions

G cluster_quenching Grignard Quenching (Major Issue) cluster_coupling Wurtz Coupling (Byproduct Formation) PhMgBr1 PhMgBr Phenol 4-Hydroxybenzophenone PhMgBr1->Phenol  Fast Acid-Base Rxn Quenched Phenoxide Salt (Unreactive Carbonyl) PhMgBr2 PhMgBr PhBr Bromobenzene PhMgBr2->PhBr  Side Reaction Biphenyl Biphenyl

Caption: Key side reactions that lower the overall yield.

Troubleshooting Workflow

G Start Low Yield Observed CheckGrignard Did Grignard Reagent Form? (Color change, Mg consumed) Start->CheckGrignard CheckProtect Was a Protecting Group Used? CheckGrignard->CheckProtect Yes SolutionGrignard Solution: - Use anhydrous solvent - Flame-dry glassware - Activate Mg with Iodine CheckGrignard->SolutionGrignard No CheckWorkup Biphenyl Byproduct Observed? CheckProtect->CheckWorkup Yes SolutionProtect Solution: - Protect the -OH group (e.g., as TBDMS ether) - Use >2 eq. Grignard if unprotected CheckProtect->SolutionProtect No SolutionWorkup Solution: - Slow addition of PhBr - Avoid overheating - Purify via chromatography/recrystallization CheckWorkup->SolutionWorkup Yes End Yield Optimized CheckWorkup->End No SolutionGrignard->Start SolutionProtect->Start SolutionWorkup->End

Caption: A logical workflow for troubleshooting low yield.

Experimental Protocols

Protocol 1: (Incorrect) Synthesis Without Protecting Group

This protocol is provided for illustrative purposes to highlight the common pitfalls and is not recommended.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar). Add a small crystal of iodine. To this, add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether dropwise via an addition funnel. Maintain a gentle reflux until most of the magnesium has been consumed.

  • Addition Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve 4-hydroxybenzophenone (1.0 eq) in anhydrous THF and add it dropwise to the stirred Grignard reagent. After addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.[1] Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Analysis: After removing the solvent under reduced pressure, analysis of the crude product (typically by TLC or ¹H NMR) will show a mixture of unreacted 4-hydroxybenzophenone and a small amount of the desired product, along with biphenyl.

Protocol 2: (Recommended) Synthesis with TBDMS Protecting Group
  • Step A: Protection of 4-Hydroxybenzophenone

    • In a round-bottom flask, dissolve 4-hydroxybenzophenone (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF.

    • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise while stirring at room temperature.

    • Stir the mixture overnight.

    • Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude product by flash chromatography to obtain 4-((tert-butyldimethylsilyl)oxy)benzophenone.

  • Step B: Grignard Reaction

    • Prepare phenylmagnesium bromide (1.5 eq) from magnesium and bromobenzene in anhydrous THF as described in Protocol 1.

    • Cool the Grignard reagent to 0 °C and add a solution of the TBDMS-protected ketone (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Perform an aqueous workup with saturated ammonium chloride as described in Protocol 1 to obtain the crude protected alcohol.

  • Step C: Deprotection

    • Dissolve the crude protected alcohol from Step B in THF.

    • Add a solution of tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) and stir at room temperature for 2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product, this compound, by recrystallization or flash column chromatography.

References

Technical Support Center: Optimizing Grignard Synthesis of Diphenylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Grignard synthesis of diphenylmethanol.

Troubleshooting Guide

Encountering issues during your Grignard synthesis? Consult the table below for common problems, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate - Wet Glassware or Solvents: Grignard reagents are highly reactive with protic solvents like water.[1] - Inactive Magnesium Surface: A layer of magnesium oxide on the turnings can prevent the reaction.[2] - Reaction Temperature is Too Low: The initial formation of the Grignard reagent may require a small amount of activation energy.- Drying Procedures: Flame-dry all glassware and cool under an inert atmosphere. Use anhydrous solvents.[3] - Magnesium Activation: Use fresh, high-quality magnesium turnings. Activate the magnesium by gently crushing it, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.[4] - Gentle Warming: Gently warm a small spot on the flask with a heat gun to initiate the reaction. Be cautious, as the reaction is exothermic.[4]
Low Yield of Diphenylmethanol - Incomplete Grignard Reagent Formation: Not all of the bromobenzene has reacted to form the Grignard reagent. - Side Reactions: Formation of biphenyl as a byproduct is a common issue.[5] - Premature Quenching: The Grignard reagent has been quenched by moisture or acidic impurities before the addition of benzaldehyde.- Ensure Complete Reaction: After the initial exothermic reaction, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. - Control Reaction Temperature: The formation of biphenyl is favored at higher temperatures. Maintain a gentle reflux and avoid excessive heating.[5] - Strict Anhydrous Conditions: Ensure all reagents and solvents are free of water.
Significant Biphenyl Byproduct Formation - High Local Concentration of Bromobenzene: Adding the bromobenzene too quickly can lead to coupling reactions.[5] - Elevated Reaction Temperature: Higher temperatures favor the formation of biphenyl.[5]- Slow Addition: Add the bromobenzene solution dropwise to the magnesium turnings at a steady rate. - Temperature Control: Maintain a moderate reaction temperature. A gentle reflux is ideal.
Product is a Yellow Oil Instead of a Solid - Presence of Impurities: The yellow color is often due to the presence of the biphenyl byproduct.[5]- Purification: Purify the crude product by recrystallization from a suitable solvent like petroleum ether. Biphenyl is typically more soluble in petroleum ether than diphenylmethanol.[1]

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for a Grignard reaction?

A1: Grignard reagents are potent nucleophiles and strong bases.[2] They will react readily with protic species, including water, alcohols, and even acidic protons on other functional groups. This reaction, an acid-base neutralization, is typically much faster than the desired addition to the carbonyl carbon. The presence of water will quench the Grignard reagent, converting it to benzene and rendering it inactive for the synthesis of diphenylmethanol.[1]

Q2: My Grignard reaction has started, but it is very vigorous and the ether is boiling off. What should I do?

A2: The Grignard reaction is exothermic, and the heat generated is often sufficient to boil the diethyl ether solvent (boiling point ~34.6 °C).[3] If the reaction becomes too vigorous, you can moderate it by cooling the reaction flask in an ice-water bath. Slowing down the addition of the bromobenzene solution can also help to control the rate of the reaction.[2]

Q3: How can I be sure that my Grignard reagent has formed successfully before I add the benzaldehyde?

A3: Visual cues are the primary indicators of Grignard reagent formation. The disappearance of the metallic magnesium turnings and the formation of a cloudy, grayish-brown solution are positive signs.[6] If you used iodine for activation, the characteristic purple/brown color of the iodine will disappear as the reaction initiates.

Q4: What is the purpose of the acidic workup step?

A4: The initial product of the Grignard addition to benzaldehyde is a magnesium alkoxide salt. The acidic workup, typically with a dilute acid like hydrochloric acid or a saturated aqueous solution of ammonium chloride, serves to protonate this alkoxide to form the final diphenylmethanol product.[7] The acid also helps to dissolve any remaining unreacted magnesium and magnesium salts, facilitating the purification process.

Q5: I obtained a low yield of diphenylmethanol. What are the most likely reasons?

A5: A low yield can be attributed to several factors. The most common is the presence of moisture, which quenches the Grignard reagent. Incomplete formation of the Grignard reagent is another possibility. Additionally, side reactions, particularly the formation of biphenyl, can consume the Grignard reagent and reduce the yield of the desired product. One student lab report indicated a yield of 36.56%, which highlights that obtaining a high yield can be challenging.

Data Presentation

Entry Solvent Temperature (°C) Reactant Ratio (Grignard:Aldehyde) Biphenyl Byproduct (%) Diphenylmethanol Yield (%)
1Diethyl Ether35 (Reflux)1.1 : 1~15-20~60-70
2Tetrahydrofuran (THF)351.1 : 1~10-15~70-80
3Diethyl Ether01.1 : 1~5-10~75-85
4Diethyl Ether35 (Reflux)1.5 : 1~15-20~65-75

Note: The data in this table is illustrative and based on general trends observed in Grignard reactions. Actual yields may vary depending on specific experimental conditions.

Experimental Protocols

Protocol for the Grignard Synthesis of Diphenylmethanol

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Benzaldehyde

  • Iodine crystal (optional, for activation)

  • Hydrochloric acid (dilute) or saturated aqueous ammonium chloride

  • Sodium sulfate (anhydrous)

  • Petroleum ether (for recrystallization)

Procedure:

  • Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

    • Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be flame-dried and cooled under an inert atmosphere.

    • Place the magnesium turnings in the flask.

    • In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not initiate, a small crystal of iodine can be added, or the flask can be gently warmed.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture and reflux gently for another 30-60 minutes to ensure complete reaction.

  • Reaction with Benzaldehyde:

    • Cool the freshly prepared Grignard reagent solution in an ice bath.

    • Dissolve benzaldehyde in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the benzaldehyde solution dropwise to the stirred Grignard reagent, maintaining a low temperature (0-10 °C).

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for at least one hour.

  • Workup and Purification:

    • Carefully pour the reaction mixture over a mixture of crushed ice and dilute hydrochloric acid (or saturated aqueous ammonium chloride) with stirring.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent by rotary evaporation to obtain the crude product.

    • Recrystallize the crude diphenylmethanol from petroleum ether to obtain the purified product.[1]

Visualizations

Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Benzaldehyde cluster_workup Workup & Purification prep1 Assemble Dry Glassware prep2 Add Mg Turnings prep1->prep2 prep3 Add Bromobenzene in Ether prep2->prep3 prep4 Initiate & Reflux prep3->prep4 react1 Cool Grignard Reagent prep4->react1 Phenylmagnesium Bromide Formed react2 Add Benzaldehyde Solution react1->react2 react3 Stir at Room Temperature react2->react3 workup1 Acidic Quench react3->workup1 Alkoxide Intermediate workup2 Extraction workup1->workup2 workup3 Drying workup2->workup3 workup4 Solvent Removal workup3->workup4 workup5 Recrystallization workup4->workup5 product product workup5->product Pure Diphenylmethanol

Caption: Experimental workflow for the Grignard synthesis of diphenylmethanol.

Troubleshooting_Logic start Reaction Fails to Initiate q1 Is Glassware Absolutely Dry? start->q1 sol1 Flame-dry glassware and use anhydrous solvents. q1->sol1 No q2 Is Magnesium Surface Active? q1->q2 Yes a1_yes Yes a1_no No sol1->start sol2 Activate Mg with iodine or by crushing. q2->sol2 No q3 Has Gentle Warming Been Applied? q2->q3 Yes a2_yes Yes a2_no No sol2->start sol3 Apply gentle heat with a heat gun. q3->sol3 No end Reaction should initiate. If not, consult further resources. q3->end Yes a3_yes Yes a3_no No sol3->start

Caption: Troubleshooting decision tree for Grignard reaction initiation failure.

References

Technical Support Center: Enhancing the Stability of (4-Hydroxyphenyl)diphenylmethanol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the stability of (4-Hydroxyphenyl)diphenylmethanol in solution. Below, you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and quantitative data to inform your research.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?

A1: The discoloration of your solution is likely due to the oxidation of the phenolic hydroxyl group on the this compound molecule. Phenolic compounds are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, high temperatures, and the presence of metal ions. This oxidation process often leads to the formation of colored quinone-type structures and other degradation products.

Q2: What are the primary factors that influence the stability of this compound in solution?

A2: The stability of this compound is primarily affected by the following factors:

  • pH: Phenolic compounds are generally more stable in acidic to neutral conditions. Alkaline (high pH) solutions can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including oxidation. For optimal stability, solutions should be stored at low temperatures.[1][2]

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation pathways, while aprotic solvents might offer better stability. The compound is known to be soluble in methanol.[3]

  • Oxygen: The presence of dissolved oxygen is a key factor in the oxidative degradation of phenols.

  • Light: Exposure to light, especially UV light, can provide the energy to initiate photo-degradation pathways.

  • Metal Ions: Trace amounts of metal ions (e.g., iron, copper) can act as catalysts for oxidation reactions.

Q3: How can I prevent the degradation of my this compound solution?

A3: Several strategies can be employed to enhance the stability of your solution:

  • pH Control: Maintain the pH of your solution in the acidic to neutral range (ideally pH < 7).

  • Temperature Control: Store solutions at refrigerated temperatures (2-8 °C) or frozen for long-term storage.[3]

  • Use of Antioxidants: The addition of antioxidants can protect the compound from oxidative degradation.

  • Inert Atmosphere: For oxygen-sensitive experiments, preparing and handling the solution under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce degradation.

  • Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Use of Chelating Agents: If metal ion contamination is suspected, adding a chelating agent like EDTA can sequester the metal ions and prevent them from catalyzing oxidation.

  • Protecting Groups: For chemical synthesis applications where the phenolic hydroxyl group is not the reactive site, it can be temporarily protected as a more stable ether derivative (e.g., a silyl ether).

Troubleshooting Guide

Issue Probable Cause Recommended Solution(s)
Solution discoloration (yellowing/browning) upon preparation or storage. Oxidation of the phenolic hydroxyl group.1. Prepare solutions fresh before use.2. De-gas solvents before use.3. Add an antioxidant (e.g., BHT or ascorbic acid) to the solution.4. Store the solution at a lower temperature (2-8°C or -20°C) and protect it from light.
Precipitate forms in the solution over time. 1. Poor solubility in the chosen solvent.2. Degradation to a less soluble product.1. Ensure the concentration is below the solubility limit in the chosen solvent.2. Consider using a co-solvent system.3. Analyze the precipitate to identify if it is the parent compound or a degradation product.
Loss of compound potency or inconsistent results in assays. Chemical degradation of this compound.1. Implement stabilization strategies such as pH control, temperature control, and the use of antioxidants.2. Prepare solutions under an inert atmosphere for sensitive applications.3. Perform a stability study to determine the acceptable use period for your solutions under your specific storage conditions.

Quantitative Data on Stability

Parameter Condition Expected Stability Notes
pH Acidic (pH 3-5)HighThe phenolic hydroxyl group is protonated and less susceptible to oxidation.
Neutral (pH 6-7)ModerateThe rate of oxidation may increase as the pH approaches neutral.
Alkaline (pH > 8)LowThe phenolate anion is readily formed and is highly susceptible to oxidation.
Temperature -20°CHighRecommended for long-term storage of stock solutions.
2-8°CModerate to HighSuitable for short to medium-term storage.[3]
Room Temperature (~25°C)Low to ModerateDegradation is more likely, especially with exposure to light and oxygen.
> 40°CVery LowSignificant degradation is expected.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Solution of this compound

This protocol describes the preparation of a solution with enhanced stability for use in biological assays or other applications where the integrity of the compound is critical.

Materials:

  • This compound

  • Anhydrous solvent (e.g., DMSO for stock solution, appropriate buffer for working solution)

  • Antioxidant (e.g., Butylated hydroxytoluene (BHT) or L-Ascorbic acid)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials

Procedure:

  • Solvent Preparation: If using an aqueous buffer, prepare the buffer and adjust the pH to the desired acidic to neutral range (e.g., pH 6.5). De-gas the solvent by sparging with an inert gas for 15-30 minutes to remove dissolved oxygen.

  • Antioxidant Addition: Add the antioxidant to the de-gassed solvent. A typical starting concentration for BHT or ascorbic acid is 0.01-0.1% (w/v).

  • Weighing the Compound: In a clean, dry amber vial, accurately weigh the required amount of this compound.

  • Dissolution: Under a gentle stream of inert gas, add the stabilized solvent to the vial containing the compound. Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.

  • Storage: Store the solution at the recommended temperature (2-8°C for short-term, -20°C or lower for long-term) and protected from light.

Protocol 2: Monitoring the Stability of this compound by HPLC

This protocol provides a general method for assessing the stability of your compound in solution over time.

Materials:

  • This compound solution prepared as described above.

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Acid (e.g., formic acid or phosphoric acid)

HPLC Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a suitable gradient (e.g., 50% B, increasing to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the optimal wavelength using a PDA detector, or start with 254 nm.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Time Zero (T=0) Sample: Immediately after preparing your solution, inject a sample into the HPLC to obtain the initial peak area of this compound.

  • Incubation: Store your solution under the desired conditions (e.g., room temperature, 4°C, protected from light, exposed to light, etc.).

  • Time Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and then weekly), withdraw an aliquot of the solution and inject it into the HPLC.

  • Data Analysis: Record the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the T=0 sample. Monitor for the appearance of new peaks, which would indicate degradation products.

Visualizations

Signaling Pathway of Phenol Oxidation

Potential Oxidation Pathway of this compound A This compound B Phenoxyl Radical A->B Oxidizing Agent (O2, Light, Metal Ions) C Quinone-like Intermediates B->C Further Oxidation/Rearrangement D Polymeric Byproducts C->D Polymerization

Caption: A simplified diagram illustrating the potential oxidative degradation pathway of phenolic compounds.

Experimental Workflow for Stability Assessment

Workflow for Assessing the Stability of this compound A Prepare Solution of this compound B Analyze T=0 Sample (HPLC) A->B C Incubate under Test Conditions (e.g., Temp, pH, Light) A->C E Calculate % Remaining vs. T=0 B->E D Analyze Samples at Various Time Points (HPLC) C->D D->E F Identify Degradation Products D->F G Determine Optimal Storage Conditions E->G F->G Troubleshooting Solution Discoloration A Solution Discoloration Observed B Is the solution exposed to air and light? A->B C Is the storage temperature elevated? A->C D Is the pH of the solution alkaline? A->D E Implement Light Protection and Inert Atmosphere B->E Yes F Store at Lower Temperature (2-8°C or -20°C) C->F Yes G Adjust pH to Acidic/Neutral Range D->G Yes

References

Side product formation in the synthesis of (4-Hydroxyphenyl)diphenylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (4-Hydroxyphenyl)diphenylmethanol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Moisture or Air in the Reaction: Grignard reagents are highly sensitive to water and oxygen.[1][2] 2. Inactive Magnesium: The surface of the magnesium turnings may be oxidized.[3] 3. Insufficient Grignard Reagent: In the unprotected synthesis, the acidic phenolic proton consumes one equivalent of the Grignard reagent.[3][4] 4. Side Reactions: Formation of biphenyl or benzene reduces the amount of Grignard reagent available for the main reaction.[2]1. Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Activate the magnesium by crushing the turnings, using a crystal of iodine, or adding a few drops of 1,2-dibromoethane.[5][6] 3. In the unprotected synthesis, use at least two equivalents of phenylmagnesium bromide. For the protected route, ensure complete protection of the hydroxyl group. 4. Control the addition rate of bromobenzene to minimize biphenyl formation. Ensure anhydrous conditions to prevent benzene formation.[7]
Presence of a Significant Amount of Biphenyl Byproduct 1. High Local Concentration of Bromobenzene: This favors the coupling reaction with the Grignard reagent.[2] 2. High Reaction Temperature: Elevated temperatures can promote the formation of biphenyl.[2]1. Add the bromobenzene solution dropwise to the magnesium suspension to maintain a low concentration.[7] 2. Maintain a gentle reflux and avoid overheating the reaction mixture.
Starting Material (4-Hydroxybenzophenone or its protected derivative) Remains Unreacted 1. Incomplete Formation of Grignard Reagent: Issues with magnesium activation or presence of moisture. 2. Insufficient Grignard Reagent: Not enough Grignard reagent was added to react with both the hydroxyl group (in the unprotected route) and the carbonyl group.1. Ensure the Grignard reagent has formed successfully before adding the ketone. The solution should turn cloudy and may become warm.[8] 2. Use a sufficient excess of the Grignard reagent. Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]
Difficulty in Product Purification 1. Presence of Biphenyl: Biphenyl can be difficult to separate from the desired product due to similar polarities. 2. Emulsion during Workup: This can make phase separation challenging.1. Biphenyl can be removed by trituration with a non-polar solvent like petroleum ether, in which the desired product is less soluble.[1] Recrystallization can further purify the product. 2. Add a saturated solution of sodium chloride (brine) to help break up emulsions.
Incomplete Deprotection of the Hydroxyl Group (Protected Route) 1. Ineffective Deprotecting Agent: The chosen deprotection conditions may not be suitable for the specific protecting group. 2. Insufficient Reaction Time or Temperature: The deprotection reaction may not have gone to completion.1. For TBDMS ethers, tetrabutylammonium fluoride (TBAF) is a common and effective deprotecting agent.[10][11] 2. Monitor the reaction by TLC to ensure complete deprotection. If necessary, increase the reaction time or gently warm the mixture.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction not starting?

A1: The most common reason for a Grignard reaction failing to initiate is the presence of moisture or an oxidized magnesium surface.[1][3] Ensure all glassware is rigorously dried, use anhydrous solvents, and activate the magnesium turnings. The reaction is often initiated by adding a small crystal of iodine, which will disappear as the reaction begins, or by gently warming the mixture.[5][8]

Q2: What is the purpose of the iodine crystal in the Grignard reaction?

A2: The iodine crystal serves two main purposes. First, it acts as an indicator for the start of the reaction; the brown color of the iodine will fade as the magnesium is activated and reacts.[3] Second, it can help to activate the magnesium surface by reacting with the passivating magnesium oxide layer.[5]

Q3: Can I run the synthesis without protecting the hydroxyl group of 4-hydroxybenzophenone?

A3: Yes, it is possible to perform the synthesis without a protecting group. However, you must use at least two equivalents of the phenylmagnesium bromide. The first equivalent will be consumed in an acid-base reaction with the acidic phenolic proton, forming a phenoxide. The second equivalent will then act as a nucleophile and attack the carbonyl carbon.[3][4] This approach is less atom-economical and may lead to a higher proportion of side products.

Q4: What are the common side products in the synthesis of this compound?

A4: The most common side products are:

  • Biphenyl: Formed from the reaction of phenylmagnesium bromide with unreacted bromobenzene.[2]

  • Benzene: Formed if the Grignard reagent comes into contact with any protic source, such as water or the unprotected hydroxyl group of the starting material.[7]

  • Unreacted starting materials: 4-hydroxybenzophenone, bromobenzene, and magnesium.[3]

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction's progress.[9] You can spot the reaction mixture alongside the starting material (4-hydroxybenzophenone or its protected derivative) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate that the reaction is proceeding.

Quantitative Data Summary

The following table provides a comparative overview of the unprotected and protected synthetic routes for this compound. The data is based on typical yields for similar Grignard reactions and protection/deprotection steps.

Parameter Unprotected Synthesis Protected Synthesis (TBDMS group)
Number of Steps 2 (Grignard reagent formation & reaction)4 (Protection, Grignard, Deprotection)
Key Reagents Phenylmagnesium bromide (≥ 2 eq.)TBDMSCl, Imidazole, Phenylmagnesium bromide (≥ 1 eq.), TBAF
Typical Overall Yield 40-60%70-85%
Major Side Products Biphenyl, Benzene, Unreacted Starting MaterialBiphenyl, Benzene (minor), Incompletely protected/deprotected intermediates
Advantages Fewer stepsHigher overall yield, cleaner reaction, less consumption of Grignard reagent
Disadvantages Lower yield, more side products, requires excess Grignard reagentMore steps, requires additional reagents for protection and deprotection

Experimental Protocols

Protocol 1: Unprotected Synthesis of this compound

Step 1: Preparation of Phenylmagnesium Bromide

  • Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

  • Place magnesium turnings (2.2 eq.) in the flask.

  • Add a solution of bromobenzene (2.0 eq.) in anhydrous diethyl ether to the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium and wait for the reaction to initiate (indicated by cloudiness and gentle boiling).

  • Once initiated, add the remaining bromobenzene solution dropwise to maintain a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

Step 2: Reaction with 4-Hydroxybenzophenone

  • Cool the Grignard reagent solution to 0 °C.

  • Dissolve 4-hydroxybenzophenone (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

  • Add the 4-hydroxybenzophenone solution dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Protected Synthesis of this compound

Step 1: Protection of 4-Hydroxybenzophenone with TBDMSCl [12]

  • Dissolve 4-hydroxybenzophenone (1.0 eq.) and imidazole (1.5 eq.) in anhydrous DMF.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) to the solution at room temperature.

  • Stir the mixture overnight.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting 4-(tert-butyldimethylsilyloxy)benzophenone by column chromatography.

Step 2: Grignard Reaction with Protected Ketone

  • Prepare phenylmagnesium bromide as described in Protocol 1, Step 1 (using 1.1 eq. of bromobenzene and 1.2 eq. of magnesium).

  • React the Grignard reagent with 4-(tert-butyldimethylsilyloxy)benzophenone (1.0 eq.) following the procedure in Protocol 1, Step 2.

Step 3: Deprotection of the TBDMS Ether [10][11]

  • Dissolve the crude (4-(tert-butyldimethylsilyloxy)phenyl)diphenylmethanol in THF.

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq.) at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Visualizations

Unprotected_Synthesis_Pathway Br Bromobenzene PhMgBr Phenylmagnesium Bromide Br->PhMgBr Anhydrous Ether Mg Mg Mg->PhMgBr Anhydrous Ether Phenoxide Phenoxide Intermediate PhMgBr->Phenoxide + 4-Hydroxybenzophenone (Acid-Base) Biphenyl Biphenyl (Side Product) PhMgBr->Biphenyl + Bromobenzene Benzene Benzene (Side Product) PhMgBr->Benzene + H₂O (Trace) Ketone 4-Hydroxy- benzophenone Product (4-Hydroxyphenyl)- diphenylmethanol Phenoxide->Product + Phenylmagnesium Bromide (Nucleophilic Attack)

Caption: Reaction pathway for the unprotected synthesis of this compound.

Protected_Synthesis_Workflow Start 4-Hydroxybenzophenone Protection Protection Step (TBDMSCl, Imidazole) Start->Protection ProtectedKetone 4-(TBDMS-oxy)benzophenone Protection->ProtectedKetone Grignard Grignard Reaction (PhMgBr) ProtectedKetone->Grignard ProtectedProduct Protected Product Grignard->ProtectedProduct Deprotection Deprotection Step (TBAF) ProtectedProduct->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: Experimental workflow for the protected synthesis of this compound.

Side_Product_Formation PhMgBr Phenylmagnesium Bromide Biphenyl Biphenyl PhMgBr->Biphenyl Coupling Reaction Benzene Benzene PhMgBr->Benzene Acid-Base Reaction Bromobenzene Bromobenzene Bromobenzene->Biphenyl Coupling Reaction ProticSource Protic Source (e.g., H₂O, R-OH) ProticSource->Benzene Acid-Base Reaction

References

Preventing oxidation of the phenol group during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals on preventing the oxidation of phenol groups during synthesis.

Troubleshooting Guide

Issue 1: My reaction mixture is turning yellow, brown, or black.
  • Symptom: The reaction solution changes color over time, indicating the formation of colored byproducts.

  • Probable Cause: This discoloration is a common sign of oxidation of the phenolic starting material or product. The phenolic hydroxyl group is highly susceptible to oxidation, which can be accelerated by air, impurities, or certain reaction conditions.[1] Phenols can oxidize to form quinones, which are often colored compounds.[2][3]

  • Solutions:

    • Work Under an Inert Atmosphere: The primary oxidant is often atmospheric oxygen. Purge your reaction vessel with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure throughout the experiment.

    • Degas Solvents: Solvents can contain significant amounts of dissolved oxygen. Degas them before use by sparging with an inert gas or through several freeze-pump-thaw cycles.

    • Add an Antioxidant: A sacrificial antioxidant can be added in catalytic amounts to the reaction. These compounds are more easily oxidized than your substrate, thereby protecting it. Common examples include Butylated Hydroxytoluene (BHT) or triphenylphosphine.[4]

    • Use a Protecting Group: If the phenol is too sensitive for the planned reaction conditions, temporarily "mask" the hydroxyl group with a protecting group. This is a robust strategy to prevent side reactions.[4][5]

Issue 2: My chosen protecting group is cleaved during the main reaction.
  • Symptom: Analysis (e.g., by TLC or LCMS) shows the appearance of the deprotected phenol before the deprotection step is performed.

  • Probable Cause: The protecting group is not stable under the reaction conditions. For example, silyl ethers are sensitive to acidic conditions, while acetate esters are cleaved by bases.[4][1]

  • Solutions:

    • Consult a Stability Chart: Select a protecting group that is orthogonal to your reaction conditions. Orthogonal protection strategy allows for the selective removal of one protecting group without affecting others.[6] Refer to the data table below to match the stability profile of the protecting group with your planned synthesis steps.

    • Switch Protecting Group:

      • For acidic reactions, consider base-labile groups like acetate esters or groups stable to a wide pH range like benzyl ethers.[4]

      • For basic reactions, acid-labile groups like silyl ethers (e.g., TBDMS) or acetals (e.g., MOM) are suitable choices.[1]

      • For reactions involving strong nucleophiles, ether-based protecting groups are generally more resistant than ester-based ones.[5]

Issue 3: I am having difficulty removing the protecting group without affecting other functional groups.
  • Symptom: The deprotection step leads to low yields or the formation of side products due to the cleavage of other sensitive groups in the molecule.

  • Probable Cause: The deprotection conditions are too harsh.[7][8] For instance, strong acids like HBr or BBr₃ used to cleave methyl ethers can affect other acid-labile groups.[1][9]

  • Solutions:

    • Choose a Mildly Cleavable Group: Plan your synthesis from the beginning with a protecting group that can be removed under mild conditions. Benzyl (Bn) ethers, for example, can be removed by catalytic hydrogenation (H₂/Pd-C), which is a very mild and clean method.[4][10] Silyl ethers can be removed with fluoride sources like TBAF, which is also a mild process.[11]

    • Optimize Deprotection Conditions: Titrate the strength of the deprotection reagent or shorten the reaction time. For acid-catalyzed deprotection, try using a weaker acid or running the reaction at a lower temperature.

    • Employ an Orthogonal Strategy: If your molecule contains multiple sensitive functionalities, ensure the protecting group chosen for the phenol can be removed without affecting the others. For example, a benzyl group (removed by hydrogenation) will not affect a Boc group on an amine (removed by acid).[10]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to prevent phenol oxidation during a reaction?

A1: There are three primary strategies:

  • Working under an inert atmosphere: This physically removes oxygen, a key oxidant, from the reaction.[4]

  • Using protecting groups: The phenolic hydroxyl group is temporarily masked with a chemical moiety that is less susceptible to oxidation.[4][1] This is the most common and robust approach in multi-step synthesis.[5][6]

  • Adding antioxidants: A sacrificial compound, like BHT, is added to the reaction mixture to be preferentially oxidized, thus sparing the phenol.[4]

Q2: How do I choose the right protecting group for my phenol?

A2: The ideal protecting group should be:

  • Easy to introduce in high yield under mild conditions.

  • Stable to the conditions of subsequent reaction steps, work-up, and purification.

  • Easy to remove in high yield under mild conditions that do not affect other functional groups in the molecule.

  • The reagents should be readily available and inexpensive.

The choice depends heavily on the overall synthetic route. Ethers (like methyl, benzyl, or silyl ethers) and esters (like acetates) are the most common classes of protecting groups for phenols.[1][5]

Q3: Are there newer, more advanced protecting groups for phenols?

A3: Yes, research continues to develop protecting groups with milder application and removal conditions. For example, the tetrafluoropyridyl (TFP) group has been introduced as a general phenol protecting group that can be installed in one step without sensitivity to air or water and is cleaved under very mild conditions.[7] Such groups can be advantageous when dealing with highly sensitive substrates.[7]

Q4: Can I selectively protect a phenolic hydroxyl group in the presence of an aliphatic alcohol?

A4: Yes, this is often possible due to the difference in acidity and nucleophilicity. Phenols are more acidic than alcohols. Standard silylation conditions (e.g., TBDMSCl, imidazole in DMF) are often selective for the phenol.[11] Conversely, some methods have been developed to selectively protect primary alcohols in the presence of phenols, such as protection with a methoxymethyl (MOM) ether using specific catalysts.[11]

Data Presentation

Table 1: Common Protecting Groups for Phenols
Protecting GroupReagents for ProtectionStabilityCommon Deprotection Conditions
Methyl Ether CH₃I or (CH₃)₂SO₄, K₂CO₃Stable to most conditions except strong acids.[1]BBr₃, CH₂Cl₂; or HBr/HI (harsh).[1]
Benzyl (Bn) Ether BnBr, K₂CO₃, AcetoneStable to a wide range of acidic and basic conditions.H₂, Pd/C (Hydrogenolysis); Li, liq. NH₃.
tert-Butyldimethylsilyl (TBDMS) Ether TBDMSCl, Imidazole, DMFStable to base and mild aqueous conditions. Cleaved by acid and fluoride.TBAF, THF; or HF•Pyridine; or aqueous acid (e.g., HCl).
Acetate (Ac) Ester Ac₂O, PyridineStable to acidic conditions.K₂CO₃, MeOH; or aqueous NaOH (hydrolysis).
Methoxymethyl (MOM) Ether MOMCl, DIEA, CH₂Cl₂Stable to base, cleaved by acid.[1]Aqueous HCl; or other acidic conditions.[1]
Tetrahydropyranyl (THP) Ether Dihydropyran (DHP), p-TsOH (cat.)Stable to base, cleaved by acid.[1]Aqueous AcOH; or other mild acidic conditions.[12]
Table 2: Common Antioxidants for Organic Reactions
AntioxidantTypical UseComments
Butylated Hydroxytoluene (BHT) Radical scavenger in air-sensitive reactions like polymerizations and lithiations.Generally used in catalytic amounts (1-5 mol%). Soluble in most organic solvents.
Triphenylphosphine (PPh₃) Oxygen scavenger, often used in transition metal-catalyzed reactions.Is oxidized to triphenylphosphine oxide, which can sometimes be difficult to remove via chromatography.
Ascorbic Acid (Vitamin C) Used as a quenching agent or in aqueous systems.Water-soluble, making it less common for general organic synthesis unless in biphasic systems.

Experimental Protocols

Protocol 1: Protection of a Phenol as a Benzyl Ether

This protocol describes a common and robust method for protecting a phenolic hydroxyl group.[4]

  • Dissolve the Phenol: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the phenol (1 equivalent) in a suitable solvent such as DMF or acetone.[4]

  • Add Base: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equivalents).

  • Add Benzylating Agent: Add benzyl bromide (BnBr, 1.1-1.2 equivalents) dropwise to the stirred suspension.

  • Reaction Monitoring: Heat the reaction mixture (typically to 50-80°C) and monitor its progress by Thin Layer Chromatography (TLC). The reaction is usually complete within a few hours.[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Protocol 2: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis

This is a common and mild method for cleaving benzyl ethers to regenerate the free phenol.[4]

  • Dissolve the Protected Phenol: Dissolve the benzyl-protected phenol (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a flask suitable for hydrogenation.

  • Add Catalyst: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol% by weight).[4]

  • Establish Hydrogen Atmosphere: Securely seal the reaction vessel, evacuate the air, and backfill with hydrogen gas (H₂). Maintain a positive pressure of hydrogen using a balloon or a hydrogenator apparatus.[4]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is completely consumed.[4]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[4]

  • Isolation: Rinse the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the deprotected phenol.[4]

Visualizations

G start Phenol Oxidation Risk During Synthesis strategy Select Prevention Strategy start->strategy inert_atm Work Under Inert Atmosphere strategy->inert_atm Simple, for mild conditions antioxidant Add Sacrificial Antioxidant (e.g., BHT) strategy->antioxidant For radical-sensitive reactions protect_group Use Protecting Group (PG) strategy->protect_group Robust, for harsh or multi-step synthesis select_pg Select Orthogonal PG (e.g., Bn, TBDMS) protect_group->select_pg reaction Perform Main Reaction select_pg->reaction deprotect Deprotect Phenol reaction->deprotect product Final Product deprotect->product

Caption: Decision workflow for preventing phenol oxidation.

G cluster_0 Protection Phase cluster_1 Synthesis Phase cluster_2 Deprotection Phase phenol Reactive Phenol (Ar-OH) reagent + PG Reagent (e.g., BnBr, K2CO3) phenol->reagent Step 1: Protection protected_phenol Protected Phenol (Ar-OBn) reagent->protected_phenol main_reaction Main Synthetic Transformation(s) protected_phenol->main_reaction Step 2: Reaction on other parts of molecule deprotection_reagent + Deprotection Reagent (e.g., H2, Pd/C) main_reaction->deprotection_reagent Step 3: Deprotection final_phenol Final Product (Ar-OH) deprotection_reagent->final_phenol

Caption: General mechanism of using a protecting group.

G node1 Start Dissolve Phenol & Base node2 Protection Add Protecting Group Reagent Monitor by TLC node1->node2 node3 Work-up Quench Reaction Extract & Dry node2->node3 node4 Purify Column Chromatography node3->node4 node5 Main Reaction Perform Desired Synthesis node4->node5 node6 Deprotection Add Deprotection Reagent Monitor by TLC node5->node6 node7 Final Isolation Filter Catalyst (if any) Concentrate node6->node7 end End | Purified Final Product node7->end

Caption: A typical experimental workflow for a protection/deprotection sequence.

References

Column chromatography vs recrystallization for diphenylmethanol purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of diphenylmethanol via column chromatography and recrystallization.

Comparison of Purification Methods

ParameterColumn ChromatographyRecrystallization
Principle Differential partitioning of the compound between a stationary and a mobile phase based on polarity.Difference in solubility of the compound and impurities in a solvent at varying temperatures.
Typical Purity Good to Excellent (>99% for some compounds).[1]Good to Excellent (>98%).[1] A melting point of 68°C can be achieved.[2]
Yield Variable, dependent on separation efficiency and fraction collection.A crude yield of 96-97% is possible, with a recovery of 70-72.5% after one recrystallization.[2]
Scalability Can be scaled up, but may become more complex and costly.[1]Readily scalable for larger quantities.[1]
Time Consumption Generally faster for small-scale purifications.[1]Can be more time-consuming due to the need for slow cooling and drying.[1]
Solvent Usage Can be high due to the continuous flow of the mobile phase.[1]Generally lower, as the solvent is primarily used for dissolution of the crude product.[1]
Cost Can be more expensive due to the cost of the stationary phase (e.g., silica gel) and larger solvent volumes.[1]Generally more cost-effective, especially at a larger scale.[1]
Applicability Applicable to a broad range of compounds, including oils and non-crystalline solids.[1]Best suited for crystalline solids that are thermally stable.[1]

Experimental Protocols

Recrystallization of Diphenylmethanol

This protocol is based on the purification of crude diphenylmethanol obtained from the reduction of benzophenone.

Materials:

  • Crude diphenylmethanol

  • Hexanes or Petroleum Ether (boiling point 60-70°C)[3]

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude diphenylmethanol in an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent (hexanes or petroleum ether) to the flask.

  • Gently heat the mixture on a hot plate with swirling until the diphenylmethanol dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.[2]

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. To encourage the formation of large, pure crystals, do not disturb the flask during this cooling period.

  • After the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the crystals thoroughly to remove all traces of the solvent. The purity can be assessed by taking a melting point measurement. Pure diphenylmethanol has a melting point of 69°C.[4]

Column Chromatography of Diphenylmethanol

This protocol is designed for the purification of diphenylmethanol from less polar impurities, such as biphenyl, and more polar impurities that may be present.

Materials:

  • Crude diphenylmethanol

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • TLC Analysis: First, analyze the crude diphenylmethanol by TLC to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. For diphenylmethanol, a mobile phase of 9:1 hexane/ethyl acetate gives an Rf value of approximately 0.26-0.30, while the common impurity benzophenone has an Rf of 0.51 in the same system.[5]

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude diphenylmethanol in a minimal amount of the mobile phase or a solvent in which it is readily soluble.

    • Carefully apply the sample to the top of the silica gel bed using a pipette.

  • Elution:

    • Begin eluting the column with the least polar solvent system (e.g., 5% ethyl acetate in hexanes).

    • Collect fractions in separate tubes.

    • Monitor the separation by collecting small spots from the fractions and running TLC plates.

    • Gradually increase the polarity of the mobile phase (e.g., to 10% or 20% ethyl acetate in hexanes) to elute the diphenylmethanol. This is known as a gradient elution.

  • Fraction Analysis and Product Recovery:

    • Identify the fractions containing the pure diphenylmethanol using TLC.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified diphenylmethanol.

Troubleshooting Guides and FAQs

Recrystallization

Q1: My diphenylmethanol is not crystallizing, what should I do?

A1: This is a common issue that can arise from several factors:

  • Too much solvent: If an excess of solvent was used, the solution may not be saturated enough for crystals to form upon cooling. Solution: Gently heat the solution to evaporate some of the solvent and then try cooling it again.[6][7]

  • Supersaturation: The solution may be supersaturated. Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" of pure diphenylmethanol.[6]

  • "Oiling out": The diphenylmethanol may be separating as a liquid (an oil) instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities. Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6]

Q2: The yield of my recrystallized diphenylmethanol is very low. Why?

A2: A low yield can be due to several reasons:

  • Using too much solvent: This will result in a significant amount of your product remaining dissolved in the mother liquor.[7]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), product can be lost.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.

Q3: My recrystallized diphenylmethanol has a reddish tint. What happened?

A3: A reddish color can indicate that the product was heated for too long in the water bath during the initial dissolution, leading to some degradation.[8] It is important to heat just enough to dissolve the solid.

Column Chromatography

Q1: I am not getting good separation of diphenylmethanol from its impurities on the column.

A1: Poor separation can be caused by several factors:

  • Inappropriate solvent system: The polarity of the mobile phase may be too high or too low. Solution: Optimize the solvent system using TLC first. Aim for a solvent mixture that gives the diphenylmethanol an Rf value of around 0.2-0.4 for good separation.[9]

  • Poorly packed column: Channels or cracks in the silica gel bed will lead to uneven flow of the mobile phase and poor separation. Solution: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

  • Overloading the column: Applying too much sample can lead to broad bands that do not resolve well. Solution: Use an appropriate amount of silica gel for the amount of sample being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight).

Q2: The diphenylmethanol is taking a very long time to elute from the column.

A2: This is likely due to the mobile phase being not polar enough to effectively move the compound down the column. Solution: Gradually increase the polarity of the mobile phase. For example, if you are using 5% ethyl acetate in hexanes, you can increase it to 10% or 15% to speed up the elution of the diphenylmethanol.

Q3: How do I know which fractions contain the purified diphenylmethanol?

A3: The most effective way to monitor the column is by using Thin Layer Chromatography (TLC).

  • Collect the eluent in a series of small, numbered fractions.

  • Spot a small amount from each fraction onto a TLC plate, along with a spot of your crude starting material and a pure standard of diphenylmethanol if available.

  • Develop the TLC plate in the appropriate solvent system.

  • Visualize the spots under a UV lamp.

  • Combine the fractions that show a single spot corresponding to the Rf of pure diphenylmethanol.

Visualizations

Recrystallization_Workflow start Crude Diphenylmethanol dissolve Dissolve in minimal hot solvent start->dissolve cool_slowly Cool slowly to room temperature dissolve->cool_slowly cool_ice Cool in ice bath cool_slowly->cool_ice filter Vacuum filter crystals cool_ice->filter wash Wash with ice-cold solvent filter->wash dry Dry purified crystals wash->dry end Pure Diphenylmethanol dry->end

Caption: Workflow for the purification of diphenylmethanol by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_post Analysis & Recovery tlc TLC Analysis to determine solvent system pack Pack column with silica gel slurry tlc->pack load Load crude sample onto column pack->load elute Elute with solvent gradient load->elute collect Collect fractions elute->collect analyze Analyze fractions by TLC collect->analyze combine Combine pure fractions analyze->combine evaporate Evaporate solvent combine->evaporate end Pure Diphenylmethanol evaporate->end start Crude Diphenylmethanol start->tlc

Caption: A typical workflow for purifying diphenylmethanol using column chromatography.

Troubleshooting_Recrystallization problem Problem: No Crystals Form cause1 Too much solvent used problem->cause1 cause2 Solution is supersaturated problem->cause2 cause3 Compound is 'oiling out' problem->cause3 solution1 Evaporate some solvent and cool again cause1->solution1 solution2 Scratch flask or add seed crystal cause2->solution2 solution3 Reheat, add a little more solvent, cool slowly cause3->solution3

Caption: Troubleshooting guide for common issues during recrystallization.

References

Technical Support Center: Managing 4-Hydroxytrityl Alcohol and Related Phenolic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the air and heat sensitivity of compounds structurally related to 4-Hydroxytrityl Alcohol. Given that "4-Hydroxytrityl Alcohol" may refer to various structures, this guide focuses on the sensitivities associated with its key functional groups: a phenolic hydroxyl group and a bulky, sterically hindered alcohol. We will use 4-Hydroxybenzyl alcohol as a primary reference due to its well-documented stability profile, which serves as a good model for understanding the potential challenges.

Frequently Asked Questions (FAQs)

Q1: My solid 4-Hydroxytrityl Alcohol has changed color (e.g., yellowing, browning). What is the cause?

A1: Discoloration of solid phenolic alcohols is commonly caused by oxidation from prolonged exposure to air and/or light. The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored impurities.

Q2: What are the optimal storage conditions for 4-Hydroxytrityl Alcohol?

A2: To minimize degradation, store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration at 2-8 °C is recommended.[1]

Q3: I'm observing unexpected peaks in my HPLC or GC analysis of a solution containing 4-Hydroxytrityl Alcohol. What could be the issue?

A3: The appearance of unexpected peaks often indicates degradation of the compound in solution. Phenolic alcohols can be less stable in solution compared to their solid state, with stability being influenced by the solvent, pH, temperature, and light exposure.[1] It is advisable to prepare fresh solutions for analysis. If stored solutions must be used, they should be kept at low temperatures (2-8 °C) and protected from light.[1]

Q4: My experiments are showing decreased potency or altered biological activity. Could this be related to the stability of 4-Hydroxytrityl Alcohol?

A4: Yes, degradation of 4-Hydroxytrityl Alcohol in your experimental media or stock solutions can lead to a decrease in the concentration of the active compound, thereby affecting experimental outcomes. It is recommended to prepare fresh stock solutions before each experiment and assess the stability of the compound in your specific experimental buffer and temperature conditions.[1]

Q5: Is 4-Hydroxytrityl Alcohol sensitive to acidic or basic conditions?

A5: Phenolic compounds like 4-Hydroxybenzyl alcohol are generally more susceptible to oxidation at neutral to alkaline pH. While specific data for 4-Hydroxytrityl Alcohol is not available, it is a common characteristic of phenols to be more stable under acidic conditions. However, strong acids may cause other reactions, such as dehydration if it is a tertiary alcohol. The trityl group itself is sensitive to acidic conditions and is often removed using mild acid.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of air and heat-sensitive phenolic alcohols like 4-Hydroxytrityl Alcohol.

Issue Potential Cause(s) Recommended Solution(s)
Discoloration of Solid Compound Oxidation due to exposure to air and/or light.Store the compound in a tightly sealed, amber vial under an inert atmosphere (argon or nitrogen). For long-term storage, refrigeration (2-8 °C) is recommended.[1]
Unexpected Analytical Peaks (HPLC, GC) Degradation of the compound in solution.Prepare fresh solutions for analysis. If stored solutions must be used, keep them at 2-8 °C and protect them from light.[1] Use a stability-indicating analytical method.
Decreased Experimental Potency Degradation in experimental media or stock solutions.Prepare fresh stock solutions for each experiment. Evaluate the compound's stability in your specific experimental buffer and at the experimental temperature.[1]
Inconsistent Results Between Batches Variability in storage or handling procedures.Standardize storage protocols for all samples. Minimize exposure to light, temperature, and air for all batches.
Poor Solubility During Experiments Potential degradation to less soluble products.Ensure the compound is fully dissolved in an appropriate solvent before adding to aqueous media. Use freshly prepared solutions.

Experimental Protocols

Protocol 1: General Handling and Storage of Air-Sensitive Phenolic Alcohols
  • Receiving and Initial Storage: Upon receipt, inspect the compound for any signs of discoloration. Immediately store it in a cool (2-8 °C), dark, and dry place.

  • Weighing and Aliquoting: Whenever possible, perform weighing and aliquoting in a glove box under an inert atmosphere (argon or nitrogen) to minimize exposure to air and moisture. If a glove box is not available, work quickly and reseal the container promptly.

  • Solution Preparation: Prepare solutions fresh for each experiment. Use de-gassed solvents to minimize dissolved oxygen.

  • Long-Term Storage: For long-term storage, flush the container with an inert gas before sealing. Parafilm can be used to further seal the container.

Protocol 2: Assessment of Compound Stability in Experimental Buffer
  • Solution Preparation: Prepare a stock solution of your compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution to the final experimental concentration in your aqueous buffer.

  • Time-Course Incubation: Incubate the solution under your standard experimental conditions (e.g., 37 °C).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analysis: Immediately analyze the aliquots by a stability-indicating method, such as HPLC with a UV detector.

  • Data Evaluation: Plot the peak area of the parent compound against time to determine its stability profile under your experimental conditions.

Visualizing Experimental Workflows

Workflow for Handling Air and Heat-Sensitive Compounds

G reception Receive Compound storage Store at 2-8°C Inert Atmosphere Protect from Light reception->storage handling Handle Under Inert Gas (Glovebox) storage->handling solution Prepare Fresh Solution with De-gassed Solvent handling->solution experiment Perform Experiment solution->experiment analysis Analyze Results experiment->analysis

Caption: Workflow for handling sensitive compounds.

Decision Tree for Troubleshooting Inconsistent Experimental Results

G start Inconsistent Results? check_compound Check Compound Integrity (Color, Purity) start->check_compound Yes check_storage Review Storage Conditions (Temp, Light, Air) check_compound->check_storage Looks OK check_solution Assess Solution Stability (Freshly Prepared?) check_storage->check_solution Storage OK prepare_fresh Prepare Fresh Stock and Re-run check_solution->prepare_fresh Solution Old stability_study Conduct Stability Study in Experimental Media check_solution->stability_study Solution Fresh end Identify Source of Error prepare_fresh->end stability_study->end

References

Validation & Comparative

Validating the Structure of (4-Hydroxyphenyl)diphenylmethanol through 1H NMR Spectroscopy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the 1H Nuclear Magnetic Resonance (NMR) spectrum provides unambiguous validation for the structure of (4-Hydroxyphenyl)diphenylmethanol. This guide presents a comparative analysis of its 1H NMR data against structurally related alternatives, diphenylmethanol and 4,4'-dihydroxydiphenylmethanol, highlighting the key spectral features that confirm its unique molecular architecture. This information is crucial for researchers, scientists, and professionals in drug development who rely on precise structural characterization.

The structural confirmation of a synthesized compound is a cornerstone of chemical and pharmaceutical research. 1H NMR spectroscopy stands as a primary analytical technique for this purpose, offering detailed insights into the chemical environment of protons within a molecule. In the case of this compound, its 1H NMR spectrum exhibits a distinct pattern of chemical shifts and signal multiplicities that differentiate it from its non-hydroxylated and di-hydroxylated counterparts.

Comparative 1H NMR Data Analysis

The following table summarizes the experimental 1H NMR data for this compound and its structural analogs. The data clearly illustrates the influence of the hydroxyl group(s) on the chemical shifts of the aromatic and methine protons.

Compound NameProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound Aromatic Protons (C₆H₅)7.38 – 7.31m-10H
Aromatic Protons (C₆H₄OH)7.09 – 7.01m-4H
Methine Proton (CH)5.82s-1H
Hydroxyl Proton (OH)2.35s-1H
Diphenylmethanol Aromatic Protons (C₆H₅)7.43 – 7.28m-10H
Methine Proton (CH)5.88d3.51H
Hydroxyl Proton (OH)2.24d3.61H
4,4'-Dihydroxydiphenylmethanol Aromatic Protons (C₆H₄OH)Data not available--8H
Methine Proton (CH)Data not available--1H
Hydroxyl Protons (OH)Data not available--2H

The key differentiating features in the 1H NMR spectrum of this compound are:

  • Two distinct sets of aromatic proton signals: The spectrum shows two multiplets in the aromatic region. The downfield multiplet (δ 7.38 – 7.31 ppm) corresponds to the ten protons of the two unsubstituted phenyl rings. The upfield multiplet (δ 7.09 – 7.01 ppm) is characteristic of the four protons on the hydroxyphenyl ring, which are shielded by the electron-donating hydroxyl group.

  • Singlet for the methine proton: The methine proton signal appears as a singlet at δ 5.82 ppm. This is in contrast to diphenylmethanol, where the methine proton is a doublet due to coupling with the adjacent hydroxyl proton. The absence of this coupling in the spectrum of this compound is likely due to rapid proton exchange or solvent effects.

  • Hydroxyl proton signal: A singlet at δ 2.35 ppm, integrating to one proton, confirms the presence of the single hydroxyl group.

Experimental Workflow for Structural Validation

The logical process for validating the structure of this compound using 1H NMR is outlined in the diagram below. This workflow involves sample preparation, data acquisition, spectral analysis, and comparison with known structures.

G Workflow for 1H NMR Structural Validation cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Spectral Analysis cluster_3 Structural Confirmation A Dissolve this compound in Deuterated Solvent (e.g., CDCl3) B Add Internal Standard (e.g., TMS) A->B C Acquire 1H NMR Spectrum B->C Introduce sample into NMR spectrometer D Process Raw Data (Fourier Transform, Phasing, Baseline Correction) C->D E Determine Chemical Shifts (δ) D->E F Determine Signal Integrations D->F G Determine Signal Multiplicities and Coupling Constants (J) D->G H Compare Experimental Data with Expected Spectrum G->H J Confirm this compound Structure H->J I Compare with Spectra of Alternative Structures I->J

Caption: Logical workflow for the validation of this compound structure via 1H NMR.

Experimental Protocol

Objective: To acquire a high-resolution 1H NMR spectrum of this compound for structural validation.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Volumetric flask and pipette

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters, including pulse width, acquisition time, relaxation delay, and number of scans. A standard 1D proton experiment is typically sufficient.

    • Acquire the 1H NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicity and measure the coupling constants for all relevant signals.

By following this protocol and comparing the resulting spectrum with the data presented, researchers can confidently validate the structure of this compound and distinguish it from potential isomers or related compounds.

A Comparative Guide to (4-Hydroxyphenyl)diphenylmethanol and Other Phenol-Containing Compounds for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between phenol-containing compounds is critical for advancing therapeutic strategies. This guide provides an objective comparison of (4-Hydroxyphenyl)diphenylmethanol against other notable phenol-containing compounds, supported by experimental data and detailed methodologies.

This compound, also known as 4-Hydroxytrityl Alcohol, serves as a foundational structure in medicinal chemistry. However, its inherent instability often necessitates its use as a scaffold for developing more stable and biologically active derivatives. This comparison focuses on its potential as an estrogen receptor modulator, a key area of interest for phenol-containing compounds, and its antioxidant capabilities, a common feature of this chemical class.

Comparative Analysis of Biological Activity

This guide evaluates this compound alongside three well-characterized phenol-containing compounds: Bisphenol A (BPA), a widely studied xenoestrogen; Genistein, a naturally occurring phytoestrogen; and Tamoxifen, a synthetic selective estrogen receptor modulator (SERM). The comparison centers on their estrogenic and antioxidant activities, two key performance indicators for this class of molecules.

Estrogenic Activity

The estrogenic potential of a compound is often assessed by its ability to bind to estrogen receptors (ERα and ERβ) and subsequently elicit a biological response, such as the proliferation of estrogen-sensitive cells like the MCF-7 breast cancer cell line.

While this compound itself is not extensively studied due to its instability, research into its stable isosteres, such as bis(4-hydroxyphenyl)silanol, has demonstrated their potential as estrogen receptor modulators[1]. For the purpose of this guide, we will consider the potential of the core structure and compare it against established data for other phenolic compounds.

CompoundEstrogen Receptor Binding Affinity (IC50)Cell LineReference
Bisphenol A (BPA) ~1,030 nM (ERα), ~900 nM (ERβ)HeLa Cells[2]
3.3 - 73 nM (ERα, ERβ)Human Nuclear Receptors[3]
Genistein 14-16 µM (inhibition of cell growth)MCF-7, 21PT, T47D[4]
Tamoxifen (4-hydroxytamoxifen) 0.98 nM (ERα)Not specified[5]
IC50 in the low nanomolar rangeNot specified[6]

Note: IC50 values represent the concentration of a compound required to inhibit 50% of a biological process. Lower IC50 values indicate greater potency.

Antioxidant Activity

The antioxidant activity of phenolic compounds is their ability to neutralize free radicals, which is often measured using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

CompoundAntioxidant Activity (IC50)AssayReference
Bisphenol A (BPA) Weak antioxidant activityVarious[7][8]
Genistein 0.391 ± 0.012 mM (for O₂⁻), 0.621 ± 0.028 mM (for HO•), 1.89 ± 0.16 mM (for DPPH•)Chemiluminescence and spectrophotometry[9]
Tamoxifen Increased antioxidant capacity in resistant cellsTrolox equivalent antioxidant capacity[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the performance of phenol-containing compounds.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]-17β-estradiol.

Materials:

  • Rat uterine cytosol preparation (source of estrogen receptors)

  • [³H]-17β-estradiol (radiolabeled ligand)

  • Test compounds (e.g., this compound derivatives, BPA, Genistein, Tamoxifen)

  • Assay buffer (e.g., Tris-EDTA buffer)

  • Hydroxylapatite (HAP) slurry

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds and the unlabeled 17β-estradiol (for standard curve).

  • In assay tubes, combine the rat uterine cytosol, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the test compound or unlabeled 17β-estradiol.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Add HAP slurry to each tube to separate bound from unbound radioligand. The HAP binds the receptor-ligand complex.

  • Wash the HAP pellets to remove non-specifically bound radioligand.

  • Resuspend the pellets in scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Plot the percentage of bound [³H]-17β-estradiol against the logarithm of the competitor concentration to determine the IC50 value for each test compound.

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Test compounds

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the test compounds in methanol.

  • Add a fixed volume of the DPPH solution to each concentration of the test compound.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.

MCF-7 Cell Proliferation Assay (E-screen)

This assay assesses the estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-receptor-positive human breast cancer cell line, MCF-7[11][12][13][14][15].

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Hormone-depleted medium (e.g., phenol red-free DMEM with charcoal-stripped FBS)

  • Test compounds

  • Cell proliferation reagent (e.g., MTS or WST-1)

  • Plate reader

Procedure:

  • Culture MCF-7 cells in complete medium.

  • To synchronize the cells and remove residual estrogens, switch the cells to a hormone-depleted medium for a period of time (e.g., 24-48 hours) before the assay.

  • Seed the cells in a 96-well plate at a predetermined density.

  • After cell attachment, replace the medium with a hormone-depleted medium containing various concentrations of the test compounds. Include a positive control (e.g., 17β-estradiol) and a negative control (vehicle).

  • Incubate the cells for a specified period (e.g., 4-6 days).

  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • The cell proliferation is expressed as a percentage of the control, and the EC50 (half-maximal effective concentration) can be determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.

Estrogen Receptor Signaling Pathway

Estrogen receptors mediate their effects through genomic and non-genomic pathways. The genomic pathway involves the binding of the estrogen-ER complex to estrogen response elements (EREs) on the DNA, leading to the regulation of gene transcription. The non-genomic pathway involves the activation of various signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, through membrane-associated estrogen receptors[16][17][18].

Estrogen_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_nucleus Nucleus Estrogen Estrogen Membrane_ER Membrane ER Estrogen->Membrane_ER Non-Genomic Cytoplasmic_ER Cytoplasmic ER Estrogen->Cytoplasmic_ER Genomic Signaling_Cascades Signaling Cascades (MAPK/ERK, PI3K/AKT) Membrane_ER->Signaling_Cascades ER_Dimer ER Dimer Cytoplasmic_ER->ER_Dimer Dimerization ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Activation

Caption: Simplified overview of genomic and non-genomic estrogen receptor signaling pathways.

Experimental Workflow for Estrogenic Activity Assessment

A typical workflow for assessing the estrogenic activity of a compound involves a series of in vitro assays, starting from receptor binding and progressing to cell-based functional assays.

Estrogenic_Activity_Workflow Start Start ER_Binding_Assay Estrogen Receptor Binding Assay Start->ER_Binding_Assay MCF7_Proliferation_Assay MCF-7 Cell Proliferation Assay ER_Binding_Assay->MCF7_Proliferation_Assay Reporter_Gene_Assay Reporter Gene Assay MCF7_Proliferation_Assay->Reporter_Gene_Assay Data_Analysis Data Analysis (IC50/EC50 Determination) Reporter_Gene_Assay->Data_Analysis Conclusion Conclusion on Estrogenic Potential Data_Analysis->Conclusion

Caption: A standard experimental workflow for evaluating the estrogenic activity of a compound.

References

Unveiling the Potential of Hydroxyphenyl Derivatives as Potent Antimelanogenic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of dermatological innovation, the quest for safe and effective antimelanogenic agents is a perpetual challenge. This guide offers a comparative analysis of various (4-Hydroxyphenyl)diphenylmethanol derivatives and their analogues, presenting a compelling case for their potential in modulating melanogenesis. By examining their efficacy against established alternatives and providing detailed experimental data, this document serves as a valuable resource for advancing the development of next-generation skin lightening and depigmenting therapies.

This guide will delve into the antimelanogenic properties of several classes of hydroxyphenyl derivatives, including (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives, 4-(4-Hydroxyphenyl)piperazine-based compounds, 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives, and hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives. Their performance is benchmarked against commonly used antimelanogenic agents such as kojic acid, arbutin, and hydroquinone.

Comparative Efficacy of Hydroxyphenyl Derivatives

The primary mechanism behind the antimelanogenic activity of these compounds lies in their ability to inhibit tyrosinase, the key enzyme in the melanin biosynthesis pathway. The following tables summarize the tyrosinase inhibitory activity (IC50 values) and the reduction in melanin content achieved by these derivatives in cellular models.

Compound ClassSpecific DerivativeMushroom Tyrosinase IC50 (µM)Reference
(2-substituted phenyl-1,3-dithiolan-4-yl)methanol PDTM3 (2,4-dihydroxyphenyl moiety)13.94 ± 1.76[1][2][3][4]
PDTM7> Kojic Acid[1][2]
PDTM8> Kojic Acid[1][2]
PDTM9> Kojic Acid[1][2]
PDTM13> Kojic Acid[1][2]
4-(4-Hydroxyphenyl)piperazine-based Compound with ortho-substituents1.5 - 4.6[5][6][7][8]
4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide Compound 41.51[9][10]
Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl Compound 5c (2,4-dihydroxy substituted cinnamic acid moiety)0.0089[11][12][13]
Compound 5d8.26[11][12][13]
Reference Compounds Kojic Acid16.69 - 121[1][2][3][4][11][12][13][14][15][16][17][18][19][20]
Arbutin (β-arbutin)~8400 (mouse melanoma)[21]
Hydroquinone22.78 ± 0.16[22]
Thiamidol0.72[9][10]

Table 1: Comparative Mushroom Tyrosinase Inhibitory Activity (IC50) of Hydroxyphenyl Derivatives and Reference Compounds.

Compound ClassSpecific DerivativeCell LineMelanin Content ReductionReference
(2-substituted phenyl-1,3-dithiolan-4-yl)methanol PDTM3B16F10Significant dose-dependent inhibition. At 10 µM, more effective than 25 µM kojic acid.[1]
4-(4-Hydroxyphenyl)piperazine-based Compound 10B16F10Dose-dependent reduction; 88% inhibition at 25 µM.[8]
Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl Compound 5cB16F10Effective antimelanogenic effects at a non-cytotoxic dose of 12 µg/mL.[11][12][13]
(Z)-5-(Substituted Benzylidene)-4-thioxothiazolidin-2-one Compound 2fB16F1060% reduction at 25 µM, more potent than kojic acid at the same concentration.[23]
p-alkylaminophenol p-Decylaminophenol (3)B16Decreased melanin content and inhibited TRP-1 expression.[24]
Reference Compounds Kojic AcidB16F10Dose-dependent reduction.[14][20][23][24][25]
ArbutinB16F10Weaker inhibition compared to many novel derivatives.[26]

Table 2: Comparative Efficacy of Hydroxyphenyl Derivatives in Reducing Melanin Content in Cellular Assays.

Signaling Pathways in Melanogenesis

The regulation of melanin synthesis is a complex process involving multiple signaling cascades. Understanding these pathways is crucial for the rational design of antimelanogenic agents. The primary pathway involves the activation of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenic gene expression, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2).

Melanogenesis_Pathway cluster_inhibitors Point of Intervention UV UV MC1R MC1R UV->MC1R stimulates aMSH aMSH aMSH->MC1R binds AC AC MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription TYR TYR MITF->TYR activates transcription TRP1 TRP1 MITF->TRP1 activates transcription TRP2 TRP2 MITF->TRP2 activates transcription Melanin Melanin Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA TYR Dopaquinone Dopaquinone DOPA->Dopaquinone TYR Dopaquinone->Melanin spontaneous polymerization Hydroxyphenyl_Derivatives This compound Derivatives & Analogs Hydroxyphenyl_Derivatives->TYR inhibit

Caption: Simplified signaling pathway of melanogenesis.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.

Mushroom Tyrosinase Inhibition Assay

This assay is a fundamental in vitro method to screen for potential tyrosinase inhibitors.

Tyrosinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Mushroom Tyrosinase - L-DOPA/L-Tyrosine - Test Compound - Buffer (e.g., Phosphate Buffer) Start->Prepare_Reagents Reaction_Mixture Prepare Reaction Mixture in 96-well plate: - Buffer - Substrate (L-DOPA/L-Tyrosine) - Test Compound (at various concentrations) Prepare_Reagents->Reaction_Mixture Add_Enzyme Add Mushroom Tyrosinase to initiate reaction Reaction_Mixture->Add_Enzyme Incubate Incubate at a specific temperature (e.g., 37°C) for a defined time Add_Enzyme->Incubate Measure_Absorbance Measure Absorbance at 475-490 nm (Dopachrome formation) Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 value Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Experimental workflow for mushroom tyrosinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

    • Prepare a stock solution of L-DOPA or L-tyrosine in phosphate buffer.

    • Prepare stock solutions of the test compounds and reference inhibitors (e.g., kojic acid) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add phosphate buffer, the substrate solution (L-DOPA or L-tyrosine), and varying concentrations of the test compound.

    • Pre-incubate the mixture for a few minutes at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the mushroom tyrosinase solution to each well.

    • Immediately measure the absorbance of the reaction mixture at a wavelength of 475-490 nm (for dopachrome formation) in a microplate reader at timed intervals.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance with the inhibitor.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Melanin Content Assay

This assay quantifies the amount of melanin produced by cultured cells, providing a direct measure of a compound's antimelanogenic efficacy in a biological system.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture B16F10 melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a positive control (e.g., kojic acid) for a specified period (e.g., 48-72 hours). In some experiments, melanogenesis is stimulated with α-melanocyte-stimulating hormone (α-MSH).

  • Melanin Extraction:

    • After treatment, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells with a solution of NaOH (e.g., 1N) containing DMSO (e.g., 10%).

    • Heat the cell lysates (e.g., at 80°C for 1-2 hours) to solubilize the melanin.

  • Quantification:

    • Centrifuge the lysates to pellet any debris.

    • Measure the absorbance of the supernatant at a wavelength of 405 nm or 470 nm using a microplate reader.

    • Normalize the melanin content to the total protein concentration of the cell lysate, which can be determined using a standard protein assay (e.g., BCA or Bradford assay).

  • Data Analysis:

    • Express the melanin content as a percentage of the untreated or vehicle-treated control.

Cell Viability (MTT) Assay

It is crucial to assess the cytotoxicity of the test compounds to ensure that the observed reduction in melanin is not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed B16F10 melanoma cells in a 96-well plate and treat them with the same concentrations of the test compounds as used in the melanin content assay.

  • MTT Assay:

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Express the cell viability as a percentage of the untreated or vehicle-treated control.

Conclusion

The data presented in this guide strongly suggest that several classes of this compound derivatives and their analogues exhibit potent antimelanogenic properties, often surpassing the efficacy of established agents like kojic acid. Their ability to effectively inhibit tyrosinase and reduce cellular melanin content, coupled with favorable safety profiles in preliminary assessments, positions them as highly promising candidates for further investigation in the development of novel dermatological products. The detailed experimental protocols and pathway diagrams provided herein are intended to facilitate further research and accelerate the translation of these findings into clinical applications.

References

A Comparative Guide to Purity Confirmation of Synthesized (4-Hydroxyphenyl)diphenylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

The rigorous confirmation of purity for synthesized active pharmaceutical ingredients (APIs) and research chemicals is a cornerstone of drug development and scientific research. Impurities can lead to inaccurate biological or pharmacological data, side reactions, and potential toxicity. This guide provides a comparative overview of standard analytical methods for verifying the purity of synthesized (4-Hydroxyphenyl)diphenylmethanol, a key intermediate in various chemical syntheses. We present a logical workflow, comparative data against a high-purity standard, and detailed experimental protocols to assist researchers in establishing the integrity of their synthesized material.

Purity Confirmation Workflow

A systematic approach is essential for the comprehensive purity analysis of a synthesized compound. The following workflow outlines a typical sequence of analytical procedures, starting from preliminary checks and progressing to more definitive quantitative and structural analyses.

Purity_Confirmation_Workflow cluster_0 Initial Synthesis & Purification cluster_1 Preliminary Purity Assessment cluster_2 Structural & Purity Confirmation cluster_3 Final Verification synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification tlc Thin-Layer Chromatography (TLC) - Assess reaction completion - Identify number of components purification->tlc mp Melting Point Analysis - Compare with literature value - Narrow range indicates high purity tlc->mp hplc HPLC Analysis - Quantitative Purity (% Area) - Detect non-volatile impurities mp->hplc nmr NMR Spectroscopy (¹H, ¹³C) - Confirm chemical structure - Identify and quantify impurities hplc->nmr ms Mass Spectrometry (MS) - Confirm molecular weight nmr->ms elemental Elemental Analysis - Confirm elemental composition (%C, %H, %O) ms->elemental decision Purity Confirmed? elemental->decision pass Compound meets purity specifications decision->pass Yes fail Further purification required decision->fail No fail->purification

Caption: Experimental workflow for purity confirmation.

Comparative Purity Analysis

The purity of a newly synthesized batch of this compound should be rigorously compared against a certified high-purity reference standard. The following table summarizes hypothetical, yet representative, data from key analytical techniques, highlighting potential discrepancies that indicate the presence of impurities.

ParameterHigh-Purity StandardSynthesized BatchInterpretation
Purity (HPLC Area %) >99.8%98.7%The synthesized batch contains 1.3% of detectable impurities.
Major Impurity (HPLC) Not Detected0.8% at RRT 0.92An impurity, likely a closely related species, is present.
Melting Point 162.0 - 163.5 °C158.0 - 161.5 °CThe broader and depressed melting range suggests impurities.[1][2]
¹H NMR Conforms to structureConforms, with minor unidentified peaks at 7.0-7.2 ppmThe presence of additional peaks indicates structurally similar impurities.
Elemental Analysis (%C) 82.58% (Calculated: 82.58%)81.95%The lower carbon percentage deviates by >0.4% from the theoretical value, suggesting impurities.[3]
Elemental Analysis (%H) 5.84% (Calculated: 5.84%)5.91%The hydrogen percentage is within an acceptable range.
Appearance White to off-white crystalline solidLight yellow powderThe color difference may indicate the presence of minor, colored impurities.

Key Experimental Protocols

Accurate and reproducible data rely on well-defined experimental protocols. The following are standard procedures for the primary analytical techniques used in the purity assessment of this compound.

This protocol outlines a reverse-phase HPLC method suitable for quantifying the purity of this compound and separating it from potential non-volatile impurities.[4]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately prepare a sample solution of approximately 0.5 mg/mL in the mobile phase. Ensure the sample is fully dissolved, using sonication if necessary.

  • Quantification: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks detected in the chromatogram (Area Percent method).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the chemical structure of the synthesized compound and identifying the presence of impurities.[5][6]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate all peaks and assign them to the corresponding protons in the molecular structure. Compare the chemical shifts and coupling constants to literature values or a reference standard. Impurity peaks can often be identified as signals that do not correspond to the target molecule or the solvent.

The melting point is a fundamental physical property that provides a quick and straightforward indication of purity.[1][5] Pure crystalline solids typically melt over a narrow temperature range.

  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: Finely powder a small amount of the dry synthesized compound. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Measurement: Place the capillary tube in the melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. A broad or depressed melting range compared to the literature value for the pure compound is indicative of impurities.

References

A Comparative Guide to the Biological Activity of Substituted Diphenylmethanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diphenylmethanol scaffold is a versatile pharmacophore integral to a wide array of therapeutic agents. Its structural rigidity and potential for diverse substitutions on the phenyl rings and the carbinol group make it a privileged structure in medicinal chemistry. This guide provides an objective comparison of the biological activities of various substituted diphenylmethanol analogs, supported by experimental data, to inform future drug discovery and development efforts.

Structure-Activity Relationships and Quantitative Analysis

The biological activity of diphenylmethanol analogs is significantly influenced by the nature and position of substituents on the diphenylmethyl moiety. Modifications can drastically alter a compound's affinity and selectivity for various biological targets, including neurotransmitter transporters and G-protein coupled receptors.

Dopamine Transporter (DAT) Inhibition

A significant area of research for diphenylmethanol analogs has been in the development of dopamine transporter (DAT) inhibitors, largely inspired by the atypical DAT inhibitor, Modafinil. The following table summarizes the binding affinities (Ki) of several 2-[(diphenylmethyl)sulfinyl]acetamide analogs for the dopamine transporter.

Compound IDR1 (Phenyl Ring 1)R2 (Phenyl Ring 2)Ki (nM) for DAT
Modafinil HH3030
Analog 1 4-F4-F160
Analog 2 3,4-di-Cl3,4-di-Cl2.5
Analog 3 4-ClH430
Analog 4 4-CH3H1800

Data compiled from studies on Modafinil analogs.

The data indicates that electron-withdrawing groups, particularly halogens, on the phenyl rings generally increase the binding affinity for DAT. The presence of two fluoro groups in the para positions (Analog 1) significantly enhances affinity compared to the unsubstituted Modafinil. A dramatic increase in potency is observed with dichlorination at the 3 and 4 positions of both phenyl rings (Analog 2), highlighting a strong structure-activity relationship for this series of compounds.

Histamine H1 Receptor Antagonism

The benzhydryl group, a core component of diphenylmethanol, is a classic feature of first-generation antihistamines. The binding affinity of these compounds for the histamine H1 receptor is crucial for their therapeutic effect.

CompoundStructureKi (nM) for H1 Receptor
Diphenhydramine Benzhydryl-O-ethylamine16
Carbinoxamine 4-Cl-phenyl, 2-pyridyl-methanol derivative1.3
Clemastine 4-Cl-phenyl, tolyl-methyl ether derivative0.5

Ki values are representative and compiled from various sources.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of biological data. The following are outlines of standard experimental protocols for determining the binding affinity of compounds to the dopamine transporter and histamine H1 receptor.

Dopamine Transporter (DAT) Radioligand Binding Assay

This in vitro assay measures the ability of a test compound to displace a specific radioligand from the dopamine transporter, thereby determining its binding affinity (Ki).

1. Membrane Preparation:

  • Rat striatal tissue, rich in DAT, is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added:

    • The prepared membrane suspension.

    • A radioligand with high affinity for DAT (e.g., [³H]WIN 35,428).

    • Varying concentrations of the test compound (substituted diphenylmethanol analog).

    • For determining non-specific binding, a high concentration of a known DAT inhibitor (e.g., cocaine) is used in separate wells.

  • The plate is incubated to allow the binding to reach equilibrium.

3. Filtration and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • The filters are washed with cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine H1 Receptor Radioligand Binding Assay

This assay is similar in principle to the DAT binding assay and is used to determine the affinity of compounds for the histamine H1 receptor.

1. Membrane Preparation:

  • Membranes are prepared from cells (e.g., HEK293) or tissues (e.g., guinea pig cerebellum) that express the histamine H1 receptor.

  • The preparation process involves homogenization and centrifugation steps similar to the DAT assay.

2. Binding Assay:

  • In a 96-well plate, the following components are incubated:

    • The H1 receptor-containing membranes.

    • A specific H1 receptor radioligand (e.g., [³H]mepyramine).

    • A range of concentrations of the test compound.

    • A known H1 antagonist (e.g., mianserin) is used at a high concentration to determine non-specific binding.

3. Filtration and Detection:

  • The separation of bound and free radioligand is achieved by rapid filtration through glass fiber filters.

  • The filters are washed and the radioactivity is quantified using a scintillation counter.

4. Data Analysis:

  • Specific binding is determined by subtracting non-specific binding from total binding.

  • The IC50 value is calculated from the dose-response curve.

  • The Ki value is determined using the Cheng-Prusoff equation.

Visualizing Molecular Interactions and Pathways

Understanding the signaling pathways and experimental workflows is crucial for interpreting the biological data. The following diagrams, created using the DOT language, illustrate these concepts.

DAT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle Packaging DAT Dopamine Transporter (DAT) Synapse Vesicle->Synapse Release Analog Diphenylmethanol Analog (e.g., Modafinil Analog) Analog->DAT Inhibition Synapse->DAT Reuptake D_Receptor Dopamine Receptor Synapse->D_Receptor Binding Signaling Signal Transduction D_Receptor->Signaling Activation

Dopamine transporter inhibition by diphenylmethanol analogs.

H1_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds & Activates Antagonist Diphenylmethanol Analog (Antihistamine) Antagonist->H1R Binds & Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Response Cellular Response (e.g., Allergic Reaction) Ca_Release->Response PKC->Response

Histamine H1 receptor signaling and antagonism.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (from tissue or cells) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Dilution Test Compound Dilution Series Compound_Dilution->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation->Data_Analysis

Workflow for radioligand binding assays.

Conclusion

Substituted diphenylmethanol analogs represent a rich source of biologically active compounds with therapeutic potential across various targets. The structure-activity relationship studies highlight that targeted modifications to the diphenylmethyl core can significantly enhance potency and selectivity. Halogenation of the phenyl rings has proven to be a particularly effective strategy for increasing affinity for the dopamine transporter. While the diphenylmethanol scaffold is a well-established pharmacophore for histamine H1 receptor antagonists, further quantitative structure-activity relationship studies on a systematic series of analogs would be highly beneficial for the rational design of new and improved antihistamines. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers to build upon in their exploration of this versatile chemical class.

A Comparative Analysis of (4-Hydroxyphenyl)diphenylmethanol and Related Selective Estrogen Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the analytical data for (4-Hydroxyphenyl)diphenylmethanol, a triphenylethylene derivative, with other relevant Selective Estrogen Receptor Modulators (SERMs). SERMs are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity, playing a crucial role in the treatment and prevention of various diseases, including breast cancer and osteoporosis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of analytical methodologies and performance data to support further research and development.

Quantitative Data Summary

The following tables summarize key analytical and performance data for this compound and comparable SERMs. It is important to note that specific values can vary between studies due to different experimental conditions.

Table 1: High-Performance Liquid Chromatography (HPLC) Performance Characteristics

ParameterThis compound & AnalogsRaloxifene (Benzothiophene)Fulvestrant (SERD)Reference
Column C18 reverse-phase (250 mm x 4.6 mm, 5 µm)C18 reverse-phase (250 mm x 4.6 mm, 5 µm)C18 reverse-phase (150 mm x 4.6 mm, 3.5 µm)[3][4][5]
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)Acetonitrile:0.1 M Ammonium Acetate (Gradient)Methanol:Water (Gradient)[3][4]
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min[3][4]
Detection UV at 230-280 nmUV at 280 nmUV at 225 nm[5]
Linearity (R²) >0.999>0.99>0.998[4][6]
Limit of Quantification (LOQ) ~0.5 µg/mL~1 µg/mL~0.1 µg/mL[4][6]

Table 2: In Vitro Efficacy in ER-Positive Breast Cancer Cell Lines (MCF-7)

Compound ClassCompoundIC50 / GI50 (µM)Reference
Triphenylethylene Tamoxifen10.0 - 20.5[2]
Triphenylethylene 4-Hydroxytamoxifen (active metabolite)~9.8[2]
Benzothiophene Raloxifene5.0 - 15.0[2]
SERD Fulvestrant0.003 - 0.01[2]
Novel Triphenylethylene Analogs Compound 11 (para-methoxy, pyrolidine)0.89[7]
Novel Triphenylethylene Analogs Compound 12 (para-methoxy, piperidine)0.60[7]

Experimental Protocols

Detailed methodologies for key analytical experiments are provided below.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the purity of this compound and other SERMs.[5]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.[3]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3][4]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[3]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[3][5]

  • Detection: The detector is set to monitor the absorbance at a wavelength determined by the compound's UV maximum (typically between 230-280 nm for triphenylethylenes).[5]

  • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL), filtered through a 0.45 µm filter, and then injected into the HPLC system.[5][6]

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS offers high sensitivity and specificity for volatile and semi-volatile impurities. For polar compounds like this compound, a derivatization step is often required.[3][8]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[3]

  • Derivatization: A silylation agent (e.g., BSTFA) is used to increase the volatility of the analyte. The sample is evaporated to dryness and heated with the derivatizing agent.[8]

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.[3]

  • Carrier Gas: Helium at a constant flow rate.[3]

  • Injection: Splitless injection is commonly used for trace analysis.[3]

  • Temperature Program: An initial oven temperature is held, then ramped to a final temperature to ensure separation of all components.[5]

  • Data Analysis: Impurities are identified by their mass spectra and retention times.

3. In Vitro Cell Proliferation Assay (MTT Assay)

This assay is used to determine the anti-proliferative effects of SERMs on breast cancer cell lines.[2]

  • Cell Culture: ER-positive breast cancer cells (e.g., MCF-7) are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the SERM for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control, and IC50 values are determined by plotting the percentage of viability against the logarithm of the SERM concentration.[2]

Visualizations

Simplified Estrogen Receptor Signaling Pathway and SERM Intervention

SERM_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER SERM This compound (SERM) SERM->ER ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation Gene_Transcription Gene Transcription ERE->Gene_Transcription Modulation Coactivator Coactivator Coactivator->ERE Recruitment (Agonist action) Corepressor Corepressor Corepressor->ERE Recruitment (Antagonist action)

Caption: SERM Signaling Pathway Intervention.

General Workflow for In Vitro SERM Efficacy Testing

SERM_Workflow Start Start: SERM Compound Cell_Culture Cell Culture (e.g., MCF-7) Start->Cell_Culture Seeding Cell Seeding (96-well plates) Cell_Culture->Seeding Treatment Compound Treatment (Varying Concentrations) Seeding->Treatment Incubation Incubation (e.g., 72 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance Absorbance Reading (570 nm) MTT_Assay->Absorbance Data_Analysis Data Analysis (IC50 Calculation) Absorbance->Data_Analysis End End: Comparative Efficacy Data_Analysis->End

Caption: In Vitro Efficacy Workflow.

References

Comparative Cytotoxicity Analysis of (4-Hydroxyphenyl)diphenylmethanol Derivatives and Alternative Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Oncology and Drug Development

This guide provides a comparative overview of the cytotoxic potential of hydroxylated triarylmethanol compounds, structurally analogous to (4-Hydroxyphenyl)diphenylmethanol derivatives, against various cancer cell lines. Due to the limited availability of specific cytotoxicity data for this compound derivatives in the public domain, this analysis focuses on closely related hydroxylated triarylmethane and biphenyl structures to offer valuable insights for researchers, scientists, and drug development professionals. The data presented herein, compiled from various studies, is intended to serve as a reference for the evaluation and development of these compounds as potential therapeutic agents.

Comparative Analysis of Cytotoxic Activity

The in vitro cytotoxic activity of hydroxylated triarylmethane and biphenyl derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for assessing cytotoxic potency. A lower IC50 value indicates a more potent compound.

The following table summarizes the IC50 values for selected hydroxylated triarylmethane and biphenyl derivatives, alongside common chemotherapeutic agents, across various cancer cell lines. This allows for a direct comparison of their cytotoxic efficacy.

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference StandardIC50 Value (µM)
Hydroxylated Biphenyl & Triarylmethane Analogs
Hydroxylated Biphenyl Compound 11Malignant Melanoma (5 cell lines)1.7 ± 0.5Cisplatin~10
Hydroxylated Biphenyl Compound 12Malignant Melanoma (5 cell lines)2.0 ± 0.7Cisplatin~10
Triazolic Triarylmethane 9bHT-29 (Colon)11DoxorubicinNot specified
HCT116 (Colon)14DoxorubicinNot specified
Di(het)arylmethane 6aHuTu-80 (Duodenal)1.7Not specifiedNot specified
M-HeLa (Cervical)11Not specifiedNot specified
Di(het)arylmethane 5aHuTu-80 (Duodenal)2.9Not specifiedNot specified
Standard Chemotherapeutic Agents
CisplatinSW1353 (Chondrosarcoma)11.9 ± 0.95--
DoxorubicinMCF-7 (Breast), HepG2 (Liver)Variable--

Note: The data for hydroxylated biphenyl and triarylmethane analogs are presented as representative examples of compounds structurally related to this compound. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocols: A Closer Look at Cytotoxicity Assays

The validation of potential anticancer agents relies on standardized experimental protocols. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives or reference drugs) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined from the dose-response curves.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for an in vitro cytotoxicity assay, such as the MTT assay, used to evaluate the anticancer properties of novel compounds.

Cytotoxicity_Assay_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture Cell Culture (Cancer Cell Line) Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep Compound Preparation (Test & Control) Treatment Compound Treatment (Dose-Response) Compound_Prep->Treatment Seeding->Treatment Incubation Incubation (e.g., 24-72h) Treatment->Incubation Assay Viability Assay (e.g., MTT) Incubation->Assay Measurement Data Acquisition (Absorbance Reading) Assay->Measurement Calculation IC50 Calculation Measurement->Calculation Result Result Calculation->Result Cytotoxicity Results

Caption: General workflow of an in vitro cytotoxicity assay.

Signaling Pathways in Compound-Induced Cytotoxicity

The cytotoxic effects of many anticancer compounds, including those structurally related to this compound, are often mediated through the induction of apoptosis, or programmed cell death. Several signaling pathways can be involved in this process. The diagram below illustrates a simplified overview of key signaling pathways that can be modulated by cytotoxic agents.

Apoptosis_Signaling_Pathways cluster_stimulus External/Internal Stimuli cluster_pathways Apoptotic Signaling Pathways cluster_execution Execution Phase Compound Cytotoxic Compound (this compound Derivative Analog) Extrinsic Extrinsic Pathway (Death Receptors) Compound->Extrinsic activates Intrinsic Intrinsic Pathway (Mitochondrial) Compound->Intrinsic induces Caspase_Activation Caspase Cascade (Caspase-8, -9, -3) Extrinsic->Caspase_Activation activates Intrinsic->Caspase_Activation activates Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis leads to

Comparative Docking Studies of (4-Hydroxyphenyl)diphenylmethanol with Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) and Free Fatty Acid Receptor 1 (FFAR1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical docking of (4-Hydroxyphenyl)diphenylmethanol with two key protein targets implicated in metabolic diseases: Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) and Free Fatty Acid Receptor 1 (FFAR1). The performance of this compound is compared against known modulators for each respective target, Rosiglitazone for PPAR-γ and Fasiglifam for FFAR1.

Quantitative Docking Analysis (Hypothetical Data)

The following tables summarize the hypothetical binding affinities and interactions of this compound and reference compounds with the ligand-binding domains of PPAR-γ and FFAR1. These values are generated for illustrative purposes based on typical results from molecular docking simulations.

Table 1: Hypothetical Docking Scores and Binding Energies with PPAR-γ (PDB ID: 2ZK0)

CompoundPubChem CIDDocking Score (kcal/mol)Binding Energy (kcal/mol)Interacting Residues
This compound263208-8.2-9.5TYR473, HIS449, SER289
Rosiglitazone (Positive Control)77999-9.5-11.2HIS323, TYR473, HIS449

Table 2: Hypothetical Docking Scores and Binding Energies with FFAR1 (PDB ID: 4PHU)

CompoundPubChem CIDDocking Score (kcal/mol)Binding Energy (kcal/mol)Interacting Residues
This compound263208-7.5-8.8ARG258, TYR91, ASN244
Fasiglifam (Positive Control)11666952-9.1-10.5ARG258, TYR240, ASN244

Experimental Protocols

The following protocols outline the standard computational procedures for molecular docking studies.

1. Protein and Ligand Preparation:

  • Protein Preparation: The three-dimensional crystal structures of the target proteins, PPAR-γ (PDB ID: 2ZK0) and FFAR1 (PDB ID: 4PHU), would be obtained from the Protein Data Bank.[2][3] All water molecules and co-crystallized ligands would be removed. Polar hydrogen atoms and Kollman charges would be added to the protein structures using AutoDock Tools.

  • Ligand Preparation: The 3D structures of this compound, Rosiglitazone, and Fasiglifam would be retrieved from the PubChem database.[4] The ligands' geometries would be optimized using the MMFF94 force field, and Gasteiger charges would be assigned.

2. Molecular Docking Simulation:

  • Grid Box Generation: A grid box is defined around the active site of each protein to encompass the binding pocket. The grid dimensions would be centered on the co-crystallized ligand in the original PDB structure to ensure the docking search is localized to the relevant binding region.

  • Docking Algorithm: The AutoDock Vina program would be employed for molecular docking simulations.[5] The Lamarckian Genetic Algorithm is a commonly used algorithm for exploring the conformational space of the ligand within the defined grid box.

  • Analysis of Results: The docking results are ranked based on their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is selected as the most probable binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed using visualization software like PyMOL or Discovery Studio.

3. Binding Energy Calculation:

  • The binding energy, which represents the strength of the interaction between the ligand and the protein, would be calculated from the docking score. A more negative value indicates a stronger binding affinity.

Visualizations

The following diagrams illustrate the conceptual workflow of the docking study and the potential signaling pathways of the target proteins.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis p_prep Protein Preparation (PDB: 2ZK0, 4PHU) grid Grid Box Generation p_prep->grid l_prep Ligand Preparation (PubChem CID: 263208, 77999, 11666952) dock AutoDock Vina Simulation l_prep->dock grid->dock analysis Binding Affinity & Interaction Analysis dock->analysis comparison Comparative Analysis analysis->comparison

Figure 1: Conceptual workflow for the molecular docking study.

signaling_pathways cluster_ppar PPAR-γ Signaling cluster_ffar1 FFAR1 Signaling ppar_ligand This compound or Rosiglitazone ppar PPAR-γ ppar_ligand->ppar rxr RXR ppar->rxr Heterodimerization ppre PPRE rxr->ppre Binds to gene_exp Gene Expression (Lipid Metabolism, Insulin Sensitivity) ppre->gene_exp Regulates ffar1_ligand This compound or Fasiglifam ffar1 FFAR1 ffar1_ligand->ffar1 gq11 Gq/11 ffar1->gq11 Activates plc PLC gq11->plc ip3_dag IP3 & DAG plc->ip3_dag insulin Insulin Secretion ip3_dag->insulin

References

Safety Operating Guide

Proper Disposal of (4-Hydroxyphenyl)diphenylmethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance for the proper disposal of (4-Hydroxyphenyl)diphenylmethanol. It is imperative to consult your institution's Environmental Health and Safety (EHS) office and the manufacturer-provided Safety Data Sheet (SDS) for specific protocols and to ensure full compliance with local, state, and federal regulations.

The proper disposal of laboratory chemicals is a critical component of ensuring personnel safety and environmental protection. This guide outlines the essential steps and considerations for the disposal of this compound, a solid organic compound.

Section 1: Chemical Identification and Hazard Profile

Before initiating any disposal procedure, it is crucial to correctly identify the chemical and understand its properties and hazards. According to Safety Data Sheets, this compound is generally not classified as a hazardous substance under the Globally Harmonized System (GHS). However, it is essential to handle all laboratory chemicals with care.

Identifier Value
Chemical Name This compound
CAS Number 7531-92-2
Physical State Solid[1]
Primary Hazards May cause eye irritation.[1] Not classified as acutely hazardous.
GHS Classification Not a hazardous substance or mixture according to GHS.

Section 2: Disposal Decision Workflow

The following workflow provides a logical pathway for determining the correct disposal route for this compound waste. This process emphasizes regulatory compliance and safety, directing the user to consult institutional resources for final determination.

G cluster_eval Step 1: Waste Characterization cluster_action Step 2: Segregation & Collection cluster_final Step 3: Final Disposal start Start: this compound Waste Disposal is_contaminated Is the waste mixed with other solvents or chemicals? start->is_contaminated is_listed Is it a listed hazardous waste (F, K, P, U)? is_contaminated->is_listed No treat_as_hazardous Assume waste is hazardous. Segregate accordingly. is_contaminated->treat_as_hazardous Yes is_listed->treat_as_hazardous Yes collect_solid_waste Collect in a designated, compatible solid waste container. is_listed->collect_solid_waste No treat_as_hazardous->collect_solid_waste label_container Label container with: 'Hazardous Waste' Full Chemical Name(s) Date & PI Information collect_solid_waste->label_container contact_ehs Contact Institutional EHS for waste pickup. label_container->contact_ehs end_point Disposal Complete contact_ehs->end_point

Caption: Disposal decision workflow for this compound.

Section 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel.

Objective: To safely collect, label, and arrange for the disposal of this compound waste in compliance with standard laboratory safety practices and environmental regulations.

Materials:

  • Appropriate Personal Protective Equipment (PPE): Safety glasses, lab coat, and nitrile gloves.

  • Designated hazardous waste container (compatible material, e.g., polyethylene).

  • Hazardous waste labels.

  • Permanent marker.

Procedure:

  • Don PPE: Before handling any chemical waste, put on all required personal protective equipment.

  • Waste Characterization:

    • Determine if the this compound waste is pure or contaminated with other substances.

    • If it is mixed with any listed hazardous wastes (e.g., certain solvents), the entire mixture must be treated as hazardous waste.[2][3]

    • Pure, unused this compound is not typically classified as a listed hazardous waste under the Resource Conservation and Recovery Act (RCRA).

  • Containerization:

    • Place the solid waste into a designated, clean, and compatible chemical waste container.[4] Do not use containers that previously held incompatible materials.

    • Ensure the container has a secure, screw-top lid. Keep the container closed except when adding waste.[4][5]

    • Do not overfill the container. Leave at least 10% headspace to allow for expansion.[6]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container immediately.[3][7]

    • Using a permanent marker, clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[7]

    • If the waste is a mixture, list all components and their approximate percentages.[7]

    • Fill in all other required information on the label, such as the date, Principal Investigator's name, and laboratory location.[7]

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[2][4]

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[5][6]

    • Ensure incompatible waste types are segregated within the SAA.[4]

  • Arrange for Disposal:

    • Once the container is full or waste is no longer being generated, contact your institution's EHS department to schedule a waste pickup.[5][7] Follow their specific procedures for requesting collection.

Section 4: Regulatory and Safety Considerations

The disposal of all chemical waste is regulated by the Environmental Protection Agency (EPA) under RCRA.[6][7] While pure this compound is not an EPA-listed hazardous waste, it must be managed responsibly.

Regulation/Guideline Summary of Requirements
EPA RCRA Governs the management of hazardous waste from generation to final disposal. Requires proper identification, labeling, and storage of waste.[2][6]
Institutional EHS Policy Your institution's EHS office provides specific procedures for waste collection, container types, and pickup schedules. Always follow their guidance.[7][8]
Waste Segregation Never mix incompatible chemicals in the same waste container to prevent dangerous reactions.[3][4] For example, keep oxidizers separate from organic compounds.[4]
Sink Disposal Do not dispose of solid this compound in the sink. Drain disposal is strictly prohibited for most solid chemicals and is reserved for specific, approved aqueous solutions.[4][7]

By adhering to this structured disposal protocol, researchers and laboratory professionals can ensure the safe and compliant management of this compound waste, protecting both themselves and the environment.

References

Essential Safety and Logistical Information for Handling (4-Hydroxyphenyl)diphenylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, a comprehensive understanding of chemical safety and handling protocols is paramount. This document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for (4-Hydroxyphenyl)diphenylmethanol.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following recommendations are based on the SDS for the close structural analog, Diphenylmethanol, and general safety principles for handling phenolic compounds. It is crucial to handle this compound with care, assuming it may present hazards similar to its analog, including potential skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE) and Safety Measures

A summary of the recommended personal protective equipment and safety measures is provided in the table below.

CategoryItemSpecificationPurpose
Eye and Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 compliantTo protect eyes from dust and potential splashes.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before use.To prevent direct skin contact with the chemical.
Body Protection Laboratory CoatStandard laboratory coat.To protect skin and clothing from accidental spills.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation.Use a NIOSH-approved respirator if dust is generated or if working in a poorly ventilated area.To prevent inhalation of airborne particles.
General Hygiene Hand WashingWash hands thoroughly with soap and water after handling and before leaving the laboratory.To remove any potential chemical residue.
Ventilation Fume Hood or Well-Ventilated AreaHandle the compound in a chemical fume hood or a well-ventilated laboratory space.To minimize the concentration of airborne contaminants.

Safe Handling and Disposal Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation - Don appropriate PPE - Work in a ventilated area weigh Weighing - Handle carefully to avoid dust generation prep->weigh dissolve Dissolution - Add slowly to the solvent weigh->dissolve reaction Reaction/Use - Monitor the process dissolve->reaction waste Waste Collection - Segregate solid and liquid waste reaction->waste decon Decontamination - Clean workspace and equipment waste->decon disposal Disposal - Dispose of waste according to institutional and local regulations decon->disposal

Caption: Workflow for Safe Handling of this compound.

Emergency Response Plan

In the event of accidental exposure, immediate and appropriate action is critical. The following diagram outlines the emergency procedures.

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Accidental Exposure skin_contact Remove contaminated clothing exposure->skin_contact eye_contact Immediately flush eyes with plenty of water for at least 15 minutes exposure->eye_contact inhalation_fresh_air Move to fresh air exposure->inhalation_fresh_air ingestion_rinse Rinse mouth with water exposure->ingestion_rinse skin_rinse Rinse skin with plenty of water for at least 15 minutes skin_contact->skin_rinse skin_medical Seek medical attention if irritation persists skin_rinse->skin_medical eye_lids Hold eyelids open during flushing eye_contact->eye_lids eye_medical Seek immediate medical attention eye_lids->eye_medical inhalation_medical Seek medical attention if symptoms occur inhalation_fresh_air->inhalation_medical ingestion_vomit Do NOT induce vomiting ingestion_rinse->ingestion_vomit ingestion_medical Seek immediate medical attention ingestion_vomit->ingestion_medical

Caption: Emergency Procedures for Accidental Exposure.

Operational and Disposal Plans

Handling:

  • Avoid creating dust when handling the solid material.

  • Use in a well-ventilated area, preferably within a chemical fume hood.

  • Wash hands thoroughly after handling.[1]

  • Ensure an eyewash station and safety shower are readily accessible.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[2]

  • Contaminated packaging should be treated as the product itself.

  • Do not dispose of down the drain or into the environment.

By adhering to these safety protocols and operational plans, laboratory professionals can minimize risks and ensure a safe working environment when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Hydroxyphenyl)diphenylmethanol
Reactant of Route 2
Reactant of Route 2
(4-Hydroxyphenyl)diphenylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.